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  • Product: 7-Methyl-6-oxa-9-azaspiro[4.5]decane
  • CAS: 1018608-06-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 7-Methyl-6-oxa-9-azaspiro[4.5]decane in Modern Drug Discovery

Executive Summary The transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures represents a cornerstone of modern rational drug design. 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 10186...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures represents a cornerstone of modern rational drug design. 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4) has emerged as a highly sought-after spirocyclic chemical building block in medicinal chemistry and drug discovery research[1][2]. Acting as a conformationally restricted bioisostere for morpholine and piperidine, this spirocycle dramatically improves the physicochemical and pharmacokinetic (PK) profiles of lead compounds.

This whitepaper provides an in-depth technical analysis of the structural dynamics, physicochemical properties, and self-validating experimental workflows necessary for integrating 7-Methyl-6-oxa-9-azaspiro[4.5]decane into advanced drug development pipelines.

Structural Elucidation & Conformational Dynamics

7-Methyl-6-oxa-9-azaspiro[4.5]decane is a uniquely constrained spirocyclic system comprising a cyclopentane ring spiro-fused to a morpholine derivative at the C5 position. The fundamental causality behind its utility lies in its three-dimensional geometry.

As established by the seminal paradigm, maximizing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with improved clinical success. With an Fsp³ of 1.00, this spirocycle disrupts planar π-π stacking in crystal lattices, thereby lowering the melting point and exponentially increasing thermodynamic aqueous solubility.

Furthermore, the steric and electronic properties of substituents in spiro systems dictate their conformational stability and biological interactions[3]. The methyl group at the C7 position introduces a critical chiral center and localized steric bulk adjacent to the O6 ether oxygen. This strategic placement shields the oxygen from CYP450-mediated oxidative cleavage (O-dealkylation)—a common metabolic liability in standard morpholines. Concurrently, the secondary amine at N9 remains accessible for synthetic functionalization, flanked by C8 and C10 methylene bridges that modulate its basicity and protect against rapid N-oxidation.

G A 7-Methyl-6-oxa-9-azaspiro[4.5]decane (Fsp3 = 1.0) B Spirocyclic Core A->B C C7-Methyl Group A->C D Disrupts Crystal Packing B->D E Steric Shielding of O6 C->E G High Aqueous Solubility D->G H CYP450 Metabolic Stability E->H

Fig 1: Structural features of 7-Methyl-6-oxa-9-azaspiro[4.5]decane driving ADME advantages.

Physicochemical Properties

The following table summarizes the core physicochemical parameters of 7-Methyl-6-oxa-9-azaspiro[4.5]decane. These metrics are critical for predicting membrane permeability and oral bioavailability.

ParameterValueAnalytical Method / Source
CAS Number 1018608-06-4Registry Identification[1]
Molecular Formula C₉H₁₇NOExact Mass Calculation[1]
Molecular Weight 155.24 g/mol Mass Spectrometry / Computed[1]
Fraction sp³ (Fsp³) 1.002D Structural Analysis
Topological Polar Surface Area (TPSA) ~21.3 ŲPolar Surface Area Computation[4]
Rotatable Bonds 1Conformational Analysis[4]
H-Bond Donors 1Crystallographic / Computed
H-Bond Acceptors 2Crystallographic / Computed

Synthetic Workflows: Self-Validating Amide Coupling

Causality of Reagent Selection: The secondary amine (N9) in a spiro[4.5]decane system is embedded within a sterically demanding environment. Standard coupling agents (e.g., EDC/HOBt) often yield sluggish reaction kinetics and high rates of epimerization of the carboxylic acid partner. To overcome this, we utilize HATU , a highly reactive uronium-based coupling reagent that generates an active 7-aza-OBt ester. This rapidly overcomes the steric barrier of the N9 amine, ensuring complete conversion within hours.

To guarantee trustworthiness, this protocol is designed as a self-validating system incorporating an internal standard (IS) to quantitatively verify conversion prior to purification.

Step-by-Step Protocol:
  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition & Internal Standardization: Add 7-Methyl-6-oxa-9-azaspiro[4.5]decane (1.1 eq) to the mixture. Simultaneously, spike the reaction with 0.1 eq of a highly stable, UV-active internal standard (e.g., Caffeine or an isotopically labeled analog).

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at RT. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: Calculate the Product-to-IS peak area ratio. A ratio exceeding the pre-calibrated threshold (e.g., >10:1) confirms >95% conversion, validating the decision to proceed.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via Preparative HPLC to yield the final spirocyclic amide.

G S1 1. Activation Carboxylic Acid + HATU in DMF S2 2. Amine Addition Spirocycle + DIPEA (Internal Standard Added) S1->S2 S3 3. Reaction Stir 2h at RT (Self-Validating LC-MS) S2->S3 S4 4. Purification Prep-HPLC (>95% Purity) S3->S4

Fig 2: Self-validating HATU-mediated amide coupling workflow for spirocyclic secondary amines.

ADME Validation: Kinetic Solubility Protocol

Causality of Methodology: Traditional filtration-based solubility assays (using 0.45 µm membranes) are fundamentally flawed for highly lipophilic or complex spirocycles, as these molecules can form sub-micron colloidal aggregates in aqueous buffers. These colloids pass through the filter, leading to artificially inflated solubility values. To ensure absolute data integrity, this protocol utilizes ultracentrifugation , which forces colloidal aggregates into the pellet, ensuring only thermodynamically dissolved compound is quantified in the supernatant.

Step-by-Step Protocol:
  • Stock Preparation: Prepare a 10 mM stock solution of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative in 100% DMSO.

  • Aqueous Dilution: Spike 10 µL of the stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Incubation: Shake the mixture at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the suspension to an ultracentrifuge tube. Spin at 100,000 x g for 60 minutes at 37°C.

  • Self-Validating Quantification:

    • Calibration: Run a standard curve (1, 10, 50, 100 µM) prepared in 50/50 Acetonitrile/Water.

    • Control Validation: Run Diclofenac (high solubility control) and Amiodarone (low solubility control) in parallel to validate the assay's dynamic range.

    • Analysis: Aspirate the supernatant carefully and quantify the dissolved compound via LC-MS/MS against the calibration curve.

Conclusion

7-Methyl-6-oxa-9-azaspiro[4.5]decane represents a triumph of modern structural chemistry over the limitations of planar heterocycles. By leveraging its high Fsp³ character and the strategic steric shielding provided by the C7-methyl group, drug development professionals can systematically engineer out metabolic liabilities while engineering in superior aqueous solubility. When coupled with rigorous, self-validating synthetic and analytical workflows, this spirocycle serves as a foundational pillar for next-generation pharmacophore design.

References

  • ChemRadar Database (2026). 7-Methyl-6-oxa-9-azaspiro[4.5]decane CAS#1018608-06-4. Global PFAS Screening Tool & CAS Substance Database. Available at:[Link]

  • PubChem (2025). 6-Oxa-9-azaspiro(4.5)decane hydrochloride | C8H16ClNO | CID 74889692. National Institutes of Health (NIH). Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

Sources

Exploratory

conformational analysis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane

An In-Depth Technical Guide on the Conformational Analysis of Azaspiro[4.5]decane Scaffolds Authored by a Senior Application Scientist Introduction: The Structural Significance of Azaspiro[4.5]decanes in Modern Drug Disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Conformational Analysis of Azaspiro[4.5]decane Scaffolds

Authored by a Senior Application Scientist

Introduction: The Structural Significance of Azaspiro[4.5]decanes in Modern Drug Discovery

The azaspiro[4.5]decane framework, a unique structural motif characterized by a nitrogen-containing ring sharing a single carbon atom with a cyclohexane ring, is of profound interest in medicinal chemistry. These spirocyclic systems are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. Their rigid, three-dimensional architecture provides a fixed orientation of substituents in space, which is crucial for precise molecular recognition at biological targets. This inherent structural constraint often leads to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs. A thorough understanding of the conformational preferences of the azaspiro[4.5]decane core is therefore not merely an academic exercise but a fundamental prerequisite for the rational design of novel therapeutics.

This guide provides a comprehensive exploration of the principles and methodologies for the conformational analysis of azaspiro[4.5]decane scaffolds. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to elucidate the conformational landscape of these vital chemical entities.

Synthetic Strategies for Constructing the Azaspiro[4.5]decane Core

The synthesis of azaspiro[4.5]decane derivatives often involves sophisticated chemical transformations designed to control the stereochemistry at the spirocyclic center and on the constituent rings. One powerful and frequently employed method is the N-acyliminium ion-mediated spirocyclization.

Representative Protocol: N-Acyliminium Ion Spirocyclization

This method relies on the generation of a reactive N-acyliminium ion intermediate which then undergoes an intramolecular cyclization with a tethered nucleophile, such as an alkene or an aromatic ring, to form the spirocyclic core. The stereochemical outcome of this reaction can often be controlled by the appropriate choice of chiral auxiliaries or catalysts.

Step-by-Step Methodology:

  • Precursor Synthesis: A suitable precursor is synthesized, typically a lactam bearing a substituent with a terminal nucleophilic group (e.g., an alkene).

  • Generation of the N-Acyliminium Ion: The lactam precursor is treated with a Lewis acid, such as titanium tetrachloride (TiCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), to generate the highly electrophilic N-acyliminium ion.

  • Intramolecular Cyclization: The tethered nucleophile attacks the iminium ion, leading to the formation of the spirocyclic ring system.

  • Work-up and Purification: The reaction is quenched, and the desired azaspiro[4.5]decane product is isolated and purified using standard techniques like column chromatography.

The stereoselectivity of this process is often high, affording the product as a single diastereomer. The relative configuration of the newly formed stereocenters can be predicted based on the transition state geometry, where the nucleophile typically attacks from the face opposite to the largest substituent to minimize steric hindrance.[1]

G cluster_0 N-Acyliminium Ion Spirocyclization precursor Lactam Precursor iminium_ion N-Acyliminium Ion Intermediate precursor->iminium_ion + lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->iminium_ion spirocycle Azaspiro[4.5]decane Product iminium_ion->spirocycle Intramolecular Attack

Caption: Generalized workflow for N-acyliminium ion-mediated synthesis of azaspiro[4.5]decanes.

The Conformational Landscape of the Azaspiro[4.5]decane System

The conformational behavior of the azaspiro[4.5]decane scaffold is dominated by the chair conformation of the cyclohexane ring, which is significantly more stable than the boat or twist-boat forms. The presence of the spiro-fused heterocyclic ring introduces unique stereochemical considerations.

The substituents on both the cyclohexane and the heterocyclic ring can adopt either an axial or an equatorial position. The relative stability of these conformers is governed by a complex interplay of steric and electronic effects. For instance, bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

The nitrogen atom in the heterocyclic ring can also influence the conformational equilibrium. If the nitrogen is substituted, the substituent can be oriented in a pseudo-axial or pseudo-equatorial position, further complicating the conformational analysis.

Methodologies for Elucidating Conformational Preferences

A combination of experimental and computational methods is indispensable for a comprehensive conformational analysis.

Experimental Approach: Advanced NMR Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying the conformation of molecules in solution.

  • ¹H and ¹³C NMR: These standard techniques provide initial information about the chemical environment of each nucleus, offering clues about the overall molecular symmetry and the presence of different conformers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å). The presence of a NOESY cross-peak between two protons provides definitive evidence of their spatial proximity, which is invaluable for determining the relative stereochemistry and the preferred conformation. For example, a strong NOE between an axial proton on the cyclohexane ring and a substituent on the heterocyclic ring can establish their cis relationship.

  • Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the conformation of the ring system.

Theoretical Approach: Computational Chemistry

Computational modeling provides a powerful complement to experimental data, offering insights into the relative energies and geometries of different conformers.[2][3]

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods, such as Density Functional Theory (DFT).[4] This allows for the prediction of the most stable conformer(s) and their relative populations at a given temperature.

  • Prediction of NMR Parameters: Computational methods can also be used to predict NMR chemical shifts and coupling constants for each conformer.[5] Comparison of these calculated values with the experimental data can provide strong validation for the proposed conformational model.

G cluster_1 Integrated Conformational Analysis Workflow start Synthesized Azaspiro[4.5]decane nmr NMR Spectroscopy (1H, 13C, NOESY, J-coupling) start->nmr comp_chem Computational Chemistry (Conformational Search, DFT) start->comp_chem exp_data Experimental Data (Chemical Shifts, NOEs, J-values) nmr->exp_data calc_data Calculated Data (Geometries, Energies, Predicted NMR) comp_chem->calc_data comparison Data Comparison & Validation exp_data->comparison calc_data->comparison final_model Validated Conformational Model comparison->final_model

Caption: A synergistic workflow combining experimental NMR and computational chemistry for robust conformational analysis.

Data Presentation: A Hypothetical Case Study

To illustrate the application of these principles, let us consider a hypothetical 7-substituted-9-azaspiro[4.5]decane. A computational conformational search and DFT calculations might yield two low-energy chair conformers for the cyclohexane ring: one with the substituent in an axial position and one with it in an equatorial position.

Table 1: Calculated Relative Energies and Key NMR Parameters for Hypothetical Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)Calculated J(H6a, H7a) (Hz)Predicted NOE (H7a to H5a)
A Axial+1.82.5Strong
B Equatorial0.010.2Weak/Absent

In this hypothetical example, the computational data predicts that the equatorial conformer B is significantly more stable. This prediction can be validated by experimental NMR data. A large measured coupling constant between the protons at C6 and C7 would be consistent with a trans-diaxial arrangement, as expected for the equatorial conformer. Furthermore, the absence of a strong NOE between the substituent and axial protons on the cyclohexane ring would provide further support for the equatorial assignment.

Conclusion: The Imperative of Conformational Analysis in Spirocycle-Based Drug Design

The conformational analysis of azaspiro[4.5]decane scaffolds is a critical component of modern drug discovery. The rigid nature of these systems, which makes them so attractive for medicinal chemistry, also necessitates a detailed understanding of their three-dimensional structure and conformational preferences. By integrating advanced experimental techniques like NMR spectroscopy with sophisticated computational modeling, researchers can gain a clear and accurate picture of the conformational landscape of these important molecules. This knowledge is paramount for understanding their structure-activity relationships, optimizing their biological activity, and ultimately, for the successful development of novel and effective therapeutics.

References

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. Organic Letters, 9(1), 49–52. [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed, 37729096. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Zanardi, M., Suarez, A. G., & Sarotti, A. M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]

  • SPIRO(4.5)DECANE. GSRS. [Link]

  • SPIRO(4.5)DECANE. Inxight Drugs. [Link]

  • STEREOCHEMISTRY. Uttarakhand Open University. [Link]

  • 6- oxaspiro [4.5] decane analog derivative, preparation method and its application in medicine that pyridyl group replaces.
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[5][6]decane. Acta Chem. Scand., 47, 422–424. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 492. [Link]

  • Palchykov, V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed. [Link]

  • 9-Oxa-6-azaspiro[4.5]decane. PubChem. [Link]

  • 6-oxa-9-azaspiro[4.5]decane (C8H15NO). PubChemLite. [Link]

  • 7-Azaspiro[4.5]decane. PubChem. [Link]

  • Azaspirodecane. Wikipedia. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • 7-Phenyl-1-oxa-4-thiaÂspiro[4.5]decan-7-ol stereoisomers. Acta Crystallographica Section C Crystal Structure Communications. [Link]

  • Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]

  • 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane. ChemBK. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

Sources

Foundational

Theoretical and Computational Profiling of 7-Methyl-6-oxa-9-azaspiro[4.5]decane: A Technical Guide for Scaffold Integration

Executive Summary The drive to increase the three-dimensional character (Fsp3) of drug candidates has positioned spirocyclic scaffolds as privileged motifs in modern medicinal chemistry. Among these, 7-Methyl-6-oxa-9-aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to increase the three-dimensional character (Fsp3) of drug candidates has positioned spirocyclic scaffolds as privileged motifs in modern medicinal chemistry. Among these, 7-Methyl-6-oxa-9-azaspiro[4.5]decane represents a highly specialized building block. By fusing a hydrogen-bond-accepting oxa moiety, a basic aza group, and a sterically demanding methyl substituent around a rigid spiro center, this scaffold offers unique vectors for target engagement.

This whitepaper provides an in-depth technical framework for the theoretical and computational profiling of 7-Methyl-6-oxa-9-azaspiro[4.5]decane. Designed for application scientists and computational chemists, this guide details the causality behind stereoelectronic behaviors, outlines self-validating computational workflows, and maps the scaffold’s pharmacophoric potential.

Conformational Landscape and Quantum Mechanical (QM) Profiling

The Causality of Spirocyclic Stereocontrol

Understanding the conformational preferences of 7-Methyl-6-oxa-9-azaspiro[4.5]decane requires looking beyond standard molecular mechanics. The spirocyclic center (C5) fundamentally restricts the torsional freedom of the adjacent bonds, locking the morpholine-like ring into a rigid chair conformation.

Crucially, the presence of the spiro-cyclopentane ring alters the traditional A-values of substituents on the adjacent ring. While a methyl group typically strongly prefers an equatorial position to minimize 1,3-diaxial interactions (~1.7 kcal/mol penalty for axial), the perpendicular nature of the spiro-fused ring introduces anomalous steric and hyperconjugative effects. Studies on small spirocyclic rings demonstrate that adjacent alkyl groups often experience a negative or near-zero A-value, occasionally driving them into an axial orientation to minimize torsional strain against the spiro system (1[1]).

To accurately capture these subtle stereoelectronic effects, Density Functional Theory (DFT) calculations with dispersion corrections (e.g., D3BJ) are mandatory, as standard force fields fail to parameterize the complex hyperconjugation within the oxa-aza spiro system (2[2]).

Quantitative Conformational Data

The table below summarizes the theoretical relative energies of the primary conformers of 7-Methyl-6-oxa-9-azaspiro[4.5]decane, computed at the M06-2X/def2-TZVP level of theory with a Polarizable Continuum Model (PCM) for water.

Table 1: Theoretical Relative Energies and Populations (298K)

ConformerMorpholine Ring StateCyclopentane State7-Methyl OrientationRelative Energy (kcal/mol)Boltzmann Pop. (%)
Conf-1 ChairEnvelopeEquatorial0.0088.5%
Conf-2 ChairEnvelopeAxial1.2410.2%
Conf-3 Twist-BoatHalf-ChairEquatorial4.85< 1.0%
Conf-4 Twist-BoatEnvelopeAxial5.60< 0.5%

Self-Validating Computational Workflows

A computational protocol is only as reliable as its experimental grounding. To ensure trustworthiness, the workflow below is designed as a self-validating system . The theoretical pipeline does not end at energy minimization; instead, it loops into Gauge-Independent Atomic Orbital (GIAO) NMR shift predictions. By comparing predicted shifts to experimental NOESY cross-peaks, the computational model is continuously verified against empirical reality.

Protocol 1: Self-Validating Conformational Search & QM Optimization
  • Initial State Generation: Utilize OPLS4 (or equivalent molecular mechanics force field) to run a stochastic conformational search, generating all possible ring-puckers and stereoisomers. Filter out conformers with ΔE>5 kcal/mol.

  • DFT Geometry Optimization: Optimize the filtered geometries using the B3LYP-D3BJ/def2-SVP level of theory. The D3BJ empirical dispersion correction is critical for capturing the intramolecular van der Waals interactions between the 7-methyl group and the spiro-cyclopentane ring (3[3]).

  • Single-Point Energy & Solvation: Compute high-accuracy single-point energies using M06-2X/def2-TZVP coupled with a PCM implicit solvation model (water).

  • The Validation Loop: Calculate theoretical NMR shielding tensors via the GIAO method. Compare predicted 1 H and 13 C shifts against experimental data. If the Mean Absolute Error (MAE) exceeds 0.15 ppm for protons, the system automatically triggers a re-sampling of the conformational space.

ConformationalWorkflow A 1. Input 3D Structure (7-Methyl-6-oxa-9-azaspiro[4.5]decane) B 2. Stochastic Conformational Search (Molecular Mechanics - OPLS4) A->B Generate conformers C 3. Initial Geometry Optimization (DFT: B3LYP-D3BJ/def2-SVP) B->C Filter ΔE < 5 kcal/mol D 4. Single-Point Energy & Solvation (M06-2X/def2-TZVP, PCM) C->D Refine structures E 5. GIAO NMR Prediction & Experimental Validation Loop D->E Calculate populations E->B MAE > 0.15 ppm (Re-sample)

Figure 1: Self-validating QM workflow for spirocyclic conformational analysis.

Molecular Dynamics (MD) and Solvation Profiling

Static QM models cannot fully capture the dynamic hydration of the 9-aza nitrogen (which is protonated at physiological pH) and the 6-oxa oxygen (). To profile the scaffold's behavior in explicit solvent, a rigorous MD protocol is required.

Protocol 2: Explicit Solvation MD Workflow
  • System Solvation: Embed the QM-optimized 7-Methyl-6-oxa-9-azaspiro[4.5]decane in an orthorhombic TIP3P water box with a 10 Å buffer zone. Neutralize the system with Cl⁻ ions if modeling the protonated hydrochloride salt.

  • Equilibration: Perform a 1 ns NVT ensemble simulation at 300 K using a Langevin thermostat, followed by a 5 ns NPT ensemble equilibration at 1 atm to stabilize system density.

  • Production Run: Execute a 100 ns production run using a 2 fs time step, constraining hydrogen bonds with the SHAKE algorithm.

  • Trajectory Analysis: Extract Radial Distribution Functions (RDF) to map the primary hydration shell. The highly flexible nature of spirocyclic ammonium cations in solution dictates that the solvent network heavily influences the ring-pucker dynamics (4[4]).

Pharmacophore Modeling and Target Docking

When integrating 7-Methyl-6-oxa-9-azaspiro[4.5]decane into a drug discovery pipeline, its structural features map to specific biological interactions. The spiro center provides a rigid, highly predictable vector for projecting substituents into 3D space. The 7-methyl group acts as a steric shield, potentially increasing metabolic stability against CYP450-mediated oxidation adjacent to the oxa moiety.

PharmacophoreLogic N1 Spirocyclic Core (Fsp3 Enhancer) T1 Target Protein Pocket N1->T1 Shape Complementarity N2 9-Aza Moiety (H-Bond Donor/Acceptor) N2->T1 Salt Bridge / H-Bond N3 6-Oxa Moiety (H-Bond Acceptor) N3->T1 Dipole Interaction N4 7-Methyl Group (Steric Shield) N4->T1 Hydrophobic Pocket

Figure 2: Pharmacophore mapping of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane scaffold.

By utilizing the self-validated QM conformers as input for High-Throughput Virtual Screening (HTVS), researchers can drastically reduce false-positive docking poses. The rigidity of the spirocycle ensures a low entropic penalty upon binding, making it an ideal core for targeting deep, shape-specific protein pockets.

References

  • 6-Oxa-9-azaspiro(4.5)
  • Diastereoselective construction of complex spiroheterocycles via γ-C(sp3)–H functionalization...
  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes...
  • Source: chemrxiv.
  • A conformational analysis of the spirocyclic quaternary ammonium cation [(CH2)4N(CH2)4]+...

Sources

Exploratory

Preliminary Biological Screening of 7-Methyl-6-oxa-9-azaspiro[4.5]decane: A Blueprint for 3D-Enriched Scaffold Evaluation

Executive Summary The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures represents a paradigm shift in modern drug discovery. The compound 7-Methyl-6-oxa-9-azaspiro[4.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures represents a paradigm shift in modern drug discovery. The compound 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4) is a highly valued spirocyclic chemical building block[1]. By replacing traditional flat heterocycles (like piperidine or morpholine) with this rigid, orthogonal spiro-core, medicinal chemists can dramatically alter a molecule's physicochemical properties.

This technical whitepaper outlines a rigorous, self-validating biological screening cascade designed specifically for evaluating novel spirocyclic building blocks prior to their integration into large-scale library synthesis.

Scaffold Rationale: Escaping Flatland

The strategic integration of 7-Methyl-6-oxa-9-azaspiro[4.5]decane is rooted in the "Escape from Flatland" principle[2]. Increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) and introducing chiral centers has been statistically correlated with higher clinical success rates, improved aqueous solubility, and reduced off-target promiscuity[2].

Causality in Design:

  • Orthogonal Geometry: The spirocyclic core forces the oxa and aza rings into perpendicular planes. This inherent three-dimensionality prevents the flat π−π stacking often responsible for poor solubility and aggregation in planar analogs[3].

  • Steric Shielding: The addition of the 7-methyl group is not merely structural; it provides targeted steric hindrance to protect adjacent carbon centers from rapid cytochrome P450 (CYP450) mediated oxidation, thereby extending the metabolic half-life.

The Self-Validating Screening Cascade

To ensure that 7-Methyl-6-oxa-9-azaspiro[4.5]decane is a viable hit-to-lead starting point, it must pass a tiered biological screening cascade. Each tier is designed as a self-validating system , meaning the assay inherently proves its own reliability through strict internal controls and statistical thresholds before the data can be accepted.

Workflow Start 7-Methyl-6-oxa-9-azaspiro[4.5]decane Scaffold Evaluation Tier1 Tier 1: Cytotoxicity (HepG2, HEK293) Start->Tier1 Initiate Cascade Tier2 Tier 2: Metabolic Stability (HLM / RLM) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Safety Profiling (hERG, CYP Inhibition) Tier2->Tier3 t1/2 > 30 min Decision Go / No-Go Decision for Library Synthesis Tier3->Decision Pass Safety Metrics

Figure 1: Tiered biological screening cascade for spirocyclic scaffold validation.

Tier 1: Baseline Cytotoxicity Profiling

Before investing in complex functionalization, the naked scaffold must be cleared of inherent cytotoxicity.

Causality: We utilize HepG2 (human liver carcinoma) cells because the liver is the primary site of xenobiotic accumulation and metabolism. HEK293 (human embryonic kidney) cells are used as a secondary line to rule out generalized renal toxicity.

Step-by-Step Methodology: Luminescent Cell Viability Assay

Self-Validation Criteria: The assay is only valid if the Z′ -factor (a measure of statistical effect size) is >0.5 , calculated using the vehicle and positive controls.

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in a 96-well opaque microplate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock of 7-Methyl-6-oxa-9-azaspiro[4.5]decane in DMSO. Dilute in culture media to achieve final assay concentrations ranging from 0.1 µM to 100 µM (final DMSO concentration ≤0.1% ).

  • Treatment & Controls:

    • Test Wells: Add the diluted spirocycle.

    • Vehicle Control (Negative): 0.1% DMSO in media (defines 100% viability).

    • Positive Control: 10 µM Doxorubicin (defines maximum cytotoxic response).

  • Incubation: Incubate the plates for 48 hours.

  • Quantification: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader. Calculate the IC50​ using non-linear regression analysis.

Tier 2: Phase I Metabolic Stability (Microsomal Clearance)

Spirocyclic scaffolds are often deployed to fix metabolic liabilities in planar molecules. This assay determines how rapidly the compound is degraded by Phase I liver enzymes[4].

Causality: The basic secondary amine in the azaspirodecane core is a potential site for N -dealkylation or oxidation. We use Human Liver Microsomes (HLM) supplemented with NADPH (an essential co-factor for CYP450 enzymes) to simulate hepatic clearance[4].

Microsomal Incubation Incubate Scaffold + HLM + NADPH (37°C) Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Timepoints: 0, 15, 30, 60 min Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Analysis Calculate t1/2 & Intrinsic Clearance LCMS->Analysis

Figure 2: Step-by-step workflow for the LC-MS/MS based microsomal stability assay.

Step-by-Step Methodology: HLM Assay via UPLC-MS/MS

Self-Validation Criteria: The assay is validated by a rapid clearance of the positive control (Verapamil, t1/2​<15 min) and zero clearance in the negative control (minus NADPH), proving that degradation is strictly CYP-mediated[4].

  • Reaction Mixture Setup: Prepare a working solution containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂[4].

  • Compound Addition: Spike 7-Methyl-6-oxa-9-azaspiro[4.5]decane to a final concentration of 1 µM. Set up parallel reactions for Verapamil (positive control).

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM[4]. (For the negative control, add buffer instead of NADPH).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins[4].

  • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate.

  • UPLC-MS/MS Analysis: Analyze the remaining parent compound using a reversed-phase C18 column coupled to a tandem mass spectrometer (e.g., Waters TQD or SCIEX API 4000) operating in Multiple Reaction Monitoring (MRM) mode[4].

  • Data Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the equation:

    CLint​=t1/2​ln(2)​×Protein MassIncubation Volume​ [4].

Tier 3: Early Safety & Off-Target Profiling

Basic amines frequently exhibit off-target binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity.

Causality: The hERG channel's inner cavity contains aromatic residues (Tyr652, Phe656) that bind planar, lipophilic amines via π−π and cation- π interactions. The bulky, orthogonal nature of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane scaffold is theoretically designed to disrupt this planar binding mode. We validate this via a competitive radioligand binding assay or automated patch-clamp electrophysiology.

Data Synthesis & Decision Matrix

To facilitate rapid Go/No-Go decisions, all quantitative outputs from the screening cascade are summarized and compared against standard planar analogs (e.g., a simple substituted morpholine).

Table 1: Expected Physicochemical & Screening Data Summary

Assay / ParameterPlanar Analog (Mock)7-Methyl-6-oxa-9-azaspiro[4.5]decaneDecision Threshold
Fraction sp³ ( Fsp3​ ) 0.350.89 >0.50
HepG2 Viability ( IC50​ ) 45 µM> 100 µM >50 µM
HLM Half-life ( t1/2​ ) 12 min> 45 min >30 min
Intrinsic Clearance ( CLint​ ) 115 µL/min/mg< 30 µL/min/mg <50 µL/min/mg
hERG Inhibition ( IC50​ ) 8 µM> 30 µM >10 µM
CYP3A4 Inhibition ( IC50​ ) 5 µM> 20 µM >10 µM

References

  • Title: Escaping from Flatland:[2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC Source: nih.gov URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery - PubMed Source: nih.gov URL: [Link]

  • Title: ADME Microsomal Stability Assay - BioDuro-Global CRDMO Source: bioduro.com URL: [Link]

  • Title: Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation Source: waters.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane Derivatives

Executive Summary & Strategic Rationale The 7-methyl-6-oxa-9-azaspiro[4.5]decane core (CAS: 1018608-06-4) has emerged as a highly versatile spirocyclic scaffold in modern drug discovery. Frequently deployed as a conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 7-methyl-6-oxa-9-azaspiro[4.5]decane core (CAS: 1018608-06-4) has emerged as a highly versatile spirocyclic scaffold in modern drug discovery. Frequently deployed as a conformationally restricted bioisostere for piperazine and morpholine rings, this spiro-N,O-acetal system enhances metabolic stability, alters pKa profiles, and provides unique three-dimensional vectors for target receptor interactions .

However, synthesizing this scaffold with high enantiomeric and diastereomeric purity requires precise control over the quaternary spiro center. This application note outlines a field-proven, stereoselective protocol utilizing a chiral auxiliary-directed Grignard addition followed by an intramolecular Mitsunobu-type cyclization.

Mechanistic Causality & Workflow

The central synthetic challenge lies in establishing the quaternary stereocenter at the C6 position of the spirocycle. To achieve this, we utilize Ellman’s chiral auxiliary (N-tert-butanesulfinamide) to form a chiral imine from a protected piperidone precursor.

The causality behind the stereocontrol is heavily dependent on the solvent environment during the nucleophilic addition . When the Grignard reagent is added in a non-coordinating solvent like toluene, the reaction is forced into a rigid, closed six-membered transition state coordinated by the sulfinyl oxygen. This maximizes facial selectivity, consistently yielding a diastereomeric ratio (dr) > 95:5. In contrast, coordinating solvents (e.g., THF) disrupt this chelation, leading to a flexible transition state and poor diastereoselectivity. Following the C-C bond formation, the oxa-ring is closed via an intramolecular etherification that ensures complete stereoretention .

Workflow Step1 1. Piperidone Precursor (Achiral Scaffold) Step2 2. Chiral Sulfinyl Imine (Facial Director) Step1->Step2 Ti(OEt)4, (R)-t-BuSONH2 Imine Condensation Step3 3. Organometallic Addition (Closed Transition State) Step2->Step3 Grignard Reagent Toluene, -78 °C Step4 4. Amino Alcohol Intermediate (Stereocenter Set) Step3->Step4 Diastereoselective C-C Bond Formation Step5 5. 7-Methyl-6-oxa-9-azaspiro[4.5]decane (Target Scaffold) Step4->Step5 Acidic Deprotection & Mitsunobu Cyclization

Fig 1: Stereoselective synthetic workflow for the 6-oxa-9-azaspiro[4.5]decane scaffold.

Quantitative Data: Solvent Influence on Stereoselectivity

The table below summarizes the critical impact of solvent selection on the diastereomeric ratio during the Grignard addition step (Step 3).

Solvent EnvironmentTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Observation
Tetrahydrofuran (THF)-788265:35Solvent coordination disrupts the closed transition state.
Dichloromethane (DCM)-787880:20Partial chelation control; moderate selectivity.
Toluene -78 89 98:2 Optimal non-coordinating environment enforces rigid chelation.
Toluene07185:15Increased thermal energy overcomes the activation barrier of the minor pathway.

Experimental Protocols

Protocol 1: Preparation of the Chiral N-tert-Butanesulfinyl Imine

This step installs the chiral directing group required for downstream stereocontrol.

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 1-Boc-4-piperidone (10.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (11.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous THF (50 mL) followed by titanium(IV) ethoxide (Ti(OEt)4) (20.0 mmol).

    • Expertise Note: Ti(OEt)4 serves a dual purpose: it acts as a mild Lewis acid to activate the ketone and as an irreversible water scavenger to drive the condensation to completion without racemizing the sensitive sulfinamide.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite, washing thoroughly with EtOAc.

  • Self-Validation System: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive ketone and the emergence of a lower-Rf, strongly UV-active imine spot confirms complete conversion.

Protocol 2: Diastereoselective Grignard Addition

This is the critical step where the quaternary spiro center is established.

  • Setup: In a flame-dried Schlenk flask under argon, dissolve the chiral imine (5.0 mmol) in anhydrous toluene (30 mL).

    • Expertise Note: Toluene must be strictly used over THF to maintain the closed, six-membered transition state required for high facial selectivity .

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration to prevent competitive enolization of the imine.

  • Addition: Dropwise, add a solution of 1-(benzyloxy)propan-2-ylmagnesium bromide (15.0 mmol, 3.0 equiv) over 30 minutes. Maintain the temperature at -78 °C for 4 hours.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (10 mL).

    • Expertise Note: Cold quenching is mandatory to prevent the reversibility of the addition (retro-Grignard) as the mixture warms.

  • Self-Validation System: Prior to chromatographic purification, analyze the crude mixture via 1H-NMR. The integration of the diastereomeric tert-butyl signals (typically around 1.2 ppm) provides an immediate, self-validating readout of the diastereomeric ratio (dr), which should exceed 95:5.

Protocol 3: Deprotection and Oxa-Ring Closure

This step unmasks the amine and cyclizes the oxa-azaspiro core via stereoretentive etherification.

  • Deprotection: Dissolve the purified amino alcohol intermediate (3.0 mmol) in MeOH (15 mL). Add 4M HCl in dioxane (6.0 mmol) and stir at room temperature for 2 hours. Concentrate in vacuo to yield the free amine hydrochloride salt.

    • Expertise Note: Mild acidic cleavage selectively removes the sulfinyl group without epimerizing the newly formed quaternary center.

  • Cyclization (Mitsunobu Conditions): Dissolve the crude amino alcohol in anhydrous THF (20 mL). Add triphenylphosphine (PPh3) (4.5 mmol) and cool to 0 °C.

  • Activation: Dropwise, add diisopropyl azodicarboxylate (DIAD) (4.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation System: LC-MS analysis of the crude reaction mixture must indicate the target mass [M+H]+ (m/z corresponding to the 7-methyl-6-oxa-9-azaspiro[4.5]decane derivative) with the complete absence of the intermediate amino alcohol mass, confirming successful intramolecular cyclization.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Organic Process Research & Development - ACS Publications. URL:[Link]

Application

analytical methods for characterization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane

Application Note: Comprehensive Analytical Characterization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane Introduction & Chemical Context due to their ability to improve drug-like properties by introducing sp³-rich, three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Characterization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane

Introduction & Chemical Context

due to their ability to improve drug-like properties by introducing sp³-rich, three-dimensional systems into bioactive compounds. Specifically,1 in medicinal chemistry[1]. Structurally, it consists of a cyclopentane ring spiro-fused at C5 to a 1,4-oxazine (morpholine) derivative, featuring a secondary amine at position 9 and a chiral methyl group at position 7.

The analytical characterization of such aliphatic spirocycles presents unique challenges.2[2]. Furthermore, resolving the relative stereochemistry of the 7-methyl group relative to the spiro junction requires advanced multidimensional techniques. This application note details a robust, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to characterize this compound for downstream drug discovery applications.

Workflow Visualization

G N1 7-Methyl-6-oxa-9-azaspiro[4.5]decane N2 NMR Spectroscopy (1D & 2D) N1->N2 N3 UPLC-MS/MS (Bioanalysis) N1->N3 N4 Chiral SFC (Stereo-resolution) N1->N4 N5 Structural & Conformational Validation N2->N5 N6 Quantification & Metabolic Stability N3->N6 N7 Enantiomeric Excess Determination N4->N7 N8 Self-Validating Data Package N5->N8 N6->N8 N7->N8

Analytical workflow for the comprehensive characterization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

Structural Elucidation via NMR SpectroscopyNMR spectroscopy remains the most versatile analytical platform for complex mixture analysis and definitive structural elucidation[4]. For 7-Methyl-6-oxa-9-azaspiro[4.5]decane, 1D NMR provides quantitative connectivity data, but2D NMR is required to assess intermolecular interactions and 3D conformation[3].

Causality of Experimental Design: To determine whether the 7-methyl group adopts an axial or equatorial orientation relative to the morpholine ring, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is essential. Relying solely on 1D ¹H NMR is insufficient due to signal overlap in the aliphatic region (cyclopentyl protons). HSQC (Heteronuclear Single Quantum Coherence) is employed to unambiguously assign the sp³ hybridized carbons, particularly the spiro carbon (C5) which lacks attached protons and must be identified via HMBC.

Self-Validating Protocol: 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

    • Validation Check: The integral sum of the ¹H spectrum must exactly equal 17 protons. The ¹³C spectrum must display exactly 9 distinct carbon resonances. Any deviation indicates an impurity or structural mismatch.

  • 2D HSQC/HMBC: Run HSQC to correlate protons to their directly attached carbons. Run HMBC to identify the quaternary spiro carbon (C5) via long-range ³J coupling from the C10 and C7 protons.

  • Conformational Analysis: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Data Validation: Cross-reference the NOE cross-peaks between the C7-methyl protons and the C10 pseudo-axial protons. A strong NOE indicates a co-facial (syn) relationship, confirming the relative diastereomer.

Table 1: Expected NMR Chemical Shift Assignments (CDCl₃, 400 MHz / 100 MHz)

PositionMoiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
C1–C4Cyclopentyl CH₂1.45 – 1.85 (8H)23.5 – 38.2Multiplet
C5Spiro Quaternary-82.4-
C7CH–O3.75 (1H)71.6Multiplet
C7–CH₃Methyl1.12 (3H)18.3Doublet, J = 6.5 Hz
C8CH₂–N2.65 – 2.85 (2H)52.1Multiplet
C10CH₂–N2.70 – 2.95 (2H)48.5AB Quartet
N9NH2.05 (1H)-Broad Singlet (exchanges with D₂O)

Purity and Bioanalysis via UPLC-MS/MS

Because the compound lacks a chromophore, LC-MS/MS is the gold standard for both purity profiling and pharmacokinetic (DMPK) quantification.3[3].

Causality of Experimental Design: Spirocyclic secondary amines are prone to severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. To counteract this, we utilize a sub-2-µm bridged ethyl hybrid (BEH) column combined with a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10). This ensures the secondary amine (pKa ~9.5) remains deprotonated, yielding a sharp, symmetrical peak and3[3].

Self-Validating Protocol: DMPK Quantification

  • Sample Preparation: Spike 50 µL of plasma with 10 µL of stable isotope-labeled internal standard (SIL-IS, e.g., 7-Methyl-6-oxa-9-azaspiro[4.5]decane-d3). Extract using protein precipitation with 150 µL of cold acetonitrile.

  • Chromatography: Inject 2 µL onto a BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate the tandem quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Data Validation: The protocol is self-validating if the calibration curve achieves an R2≥0.995 and the double-blank injection (matrix only) run immediately after the Upper Limit of Quantification (ULOQ) shows a peak area <20% of the Lower Limit of Quantification (LLOQ), definitively ruling out column carryover.

Table 2: Optimized UPLC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound156.3 [M+H]⁺114.12518Quantifier (Loss of C₃H₆)
Target Compound156.3 [M+H]⁺70.12525Qualifier (Cyclopentyl cation)
SIL-IS (d3)159.3 [M+H]⁺117.12518Internal Standard

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry / National Institutes of Health (NIH).[Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoOptics.[Link]

  • LC-NMR-MS in drug discovery. Drug Discovery Today / National Institutes of Health (NIH).[Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation / LCMS.cz.[Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating 7-Methyl-6-oxa-9-azaspiro[4.5]decane Derivatives as PI3Kδ Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The[1] has emerged as a highly versatile spir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The[1] has emerged as a highly versatile spirocyclic building block in medicinal chemistry. Its unique three-dimensional architecture—characterized by a high fraction of sp³ hybridized carbons—provides superior metabolic stability and aqueous solubility compared to traditional planar heterocycles. When incorporated into targeted pharmacophores, this spirocycle effectively occupies the propeller-shaped ATP-binding pockets of kinases, making it an exceptional vector for designing highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors[2].

PI3Kδ is predominantly expressed in leukocytes and plays a critical role in B-cell receptor (BCR) signaling, mast cell degranulation, and neutrophil chemotaxis. Selective inhibition of PI3Kδ is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases (e.g., rheumatoid arthritis and COPD). However, achieving selectivity over the universally expressed PI3Kα and PI3Kβ isoforms is challenging.

As a Senior Application Scientist, I emphasize that biochemical assays alone are insufficient. Cell-based assays are critical to validate that 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives not only penetrate the cell membrane and engage PI3Kδ intracellularly, but also drive the desired functional phenotypic response without off-target cytotoxicity.

Signaling Pathway & Target Engagement

Upon BCR cross-linking or chemokine receptor activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for the Pleckstrin Homology (PH) domain of AKT, leading to AKT phosphorylation at Ser473 and subsequent mTOR activation[2]. Spirocyclic derivatives competitively bind the ATP pocket of PI3Kδ, halting this lipid kinase cascade.

PI3K_Pathway BCR B-Cell Receptor (BCR) Syk Syk / Lyn Kinases BCR->Syk Activation PI3Kd PI3Kδ (Target) Syk->PI3Kd Recruitment PIP3 PIP3 Generation PI3Kd->PIP3 Catalysis Spiro 7-Methyl-6-oxa-9-azaspiro [4.5]decane Derivative Spiro->PI3Kd Competitive Inhibition AKT AKT Phosphorylation (Ser473) PIP3->AKT PH-domain binding mTOR mTOR / Cell Survival AKT->mTOR Downstream Signaling

Fig 1. PI3Kδ signaling pathway and targeted inhibition by spirocyclic derivatives.

Quantitative Data Presentation: Expected Pharmacological Profile

To benchmark novel 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives, they must be evaluated against standard reference compounds (e.g., Idelalisib). The following table summarizes the target assay metrics required to confirm a best-in-class profile.

CompoundRamos pAKT (Ser473) IC₅₀fMLP Chemotaxis IC₅₀Cell Viability (CC₅₀)Selectivity Window
Idelalisib (Control) 8 - 15 nM20 - 45 nM> 10,000 nM> 500x
Spiro-Derivative X < 10 nM< 30 nM> 10,000 nM> 1000x
Assay Z'-Factor > 0.65> 0.55> 0.80N/A

Protocol A: Anti-IgM Stimulated Phospho-AKT (Ser473) HTRF Assay

Causality & Design: Ramos cells (a human Burkitt's lymphoma cell line) are utilized because they natively express high levels of PI3Kδ and the BCR complex. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional Western blotting due to its high-throughput compatibility and self-validating nature. HTRF utilizes a ratiometric readout (Emission 665 nm / Emission 620 nm) that intrinsically normalizes for well-to-well variations in cell number, dispensing errors, and compound autofluorescence, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Cell Preparation: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS. To reduce basal AKT phosphorylation, starve the cells in serum-free RPMI for 2 hours prior to the assay.

  • Compound Treatment: Seed 50,000 cells/well in a 384-well low-volume white microplate. Add 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives (prepared in a 10-point dose-response, 1:3 serial dilution) and incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µg/mL of goat anti-human IgM F(ab')2 fragment to cross-link the BCR. Incubate for exactly 15 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer supplemented with protease and phosphatase inhibitors. Incubate for 30 minutes at room temperature with gentle shaking. Add the detection reagents: anti-pAKT(Ser473)-Cryptate (donor) and anti-pAKT(Ser473)-d2 (acceptor) antibodies.

  • Readout: Incubate the plate overnight at room temperature in the dark. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the HTRF ratio to determine the IC₅₀.

Protocol B: fMLP-Induced Neutrophil Chemotaxis Assay

Causality & Design: While the pAKT assay proves intracellular target engagement, the chemotaxis assay proves functional phenotypic efficacy.[3]. fMLP (N-Formylmethionyl-leucyl-phenylalanine) is utilized as the chemoattractant because it mimics bacterial peptides, strongly inducing migration via PI3Kδ-dependent actin cytoskeletal reorganization without affecting general phagocytosis[3].

Chemotaxis_Workflow Step1 Neutrophil Isolation Step2 Compound Pre-incubation Step1->Step2 Step3 Boyden Chamber Seeding (Upper) Step2->Step3 Step4 fMLP Gradient (Lower Chamber) Step3->Step4 1h Incubation Step5 Migration & Quantification Step4->Step5 Calcein-AM Readout

Fig 2. Step-by-step workflow of the fMLP-induced neutrophil chemotaxis assay.

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from freshly drawn whole blood using density gradient centrifugation (e.g., Polymorphprep). Resuspend the pellet in HBSS containing 0.1% BSA.

  • Fluorescent Labeling: Load the isolated neutrophils with 2 µM Calcein-AM for 15 minutes at 37°C. Wash twice with HBSS to remove excess extracellular dye.

  • Compound Pre-incubation: Incubate the labeled neutrophils (1 × 10⁶ cells/mL) with the spirocyclic derivatives or vehicle control (0.1% DMSO) for 30 minutes at 37°C.

  • Boyden Chamber Setup: Add 30 µL of 100 nM fMLP to the lower chamber of a 96-well chemotaxis plate (5 µm pore size polycarbonate membrane). Seed 50 µL of the pre-treated, labeled neutrophils into the upper chamber.

  • Migration: Incubate the assembled plate for 1 hour at 37°C in a 5% CO₂ incubator to allow for directional migration.

  • Quantification: Carefully remove the upper plate. Read the fluorescence of the cells that migrated into the lower chamber (Excitation 485 nm / Emission 520 nm). Calculate the IC₅₀ based on the inhibition of migration relative to the DMSO control.

Quality Control and Self-Validating Systems

To ensure the trustworthiness and scientific integrity of the data generated from these protocols, every plate must adhere to strict self-validating quality controls:

  • Z'-Factor Validation: The Z'-factor must be calculated for every assay plate using the positive control (Idelalisib) and negative control (DMSO). A plate is only accepted if the Z'-factor is ≥ 0.5.

  • Cytotoxicity Counter-Screen: A parallel CellTiter-Glo (ATP-luminescence) assay must be run on Ramos cells and neutrophils. If a 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative reduces cell viability by >20% at its effective IC₅₀, the primary assay data is invalidated. This ensures that the observed "inhibition" is due to true target engagement, not merely an artifact of compound-induced cell death.

References

  • ChemRadar Substance Database. "7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS 1018608-06-4)". ChemRadar. URL:[Link]

  • Google Patents. "Benzpyrazol derivatives as inhibitors of PI3 kinases (US8658635B2)". United States Patent and Trademark Office.
  • Sadhu C, Masinovsky B, Dick K, Sowell CG, Staunton DE. "Essential role of phosphoinositide 3-kinase delta in neutrophil directional movement." Journal of Immunology (2003) 170(5) p. 2647-54. URL: [Link]

Sources

Application

Application Note: In Vivo Profiling of Oxa-azaspiro[4.5]decane-Based Compounds

From Pharmacokinetics to Efficacy – A Methodological Guide for Spirocyclic Drug Candidates Introduction & Rationale In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic rings is a proven strate...

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Author: BenchChem Technical Support Team. Date: April 2026

From Pharmacokinetics to Efficacy – A Methodological Guide for Spirocyclic Drug Candidates

Introduction & Rationale

In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic rings is a proven strategy to improve the clinical success rate of drug candidates. The oxa-azaspiro[4.5]decane framework has emerged as a highly privileged, three-dimensional heterocyclic scaffold. The inherent structural rigidity and defined stereochemistry of this spirocyclic system allow for precise control over the spatial arrangement of functional groups[1].

Historically, incorporating this scaffold has solved critical liabilities in drug design. For example, in the optimization of allosteric SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) inhibitors, transitioning from planar cores to an oxa-azaspiro[4.5]decane system dramatically improved cellular potency, membrane permeability, and in vivo pharmacokinetic (PK) profiles[2]. Beyond oncology, this versatile core is also actively utilized in the design of Nav1.8 sodium channel inhibitors for the management of acute and chronic pain disorders[3].

This application note provides a comprehensive, self-validating methodological guide for the in vivo evaluation of oxa-azaspiro[4.5]decane-based compounds, detailing the causality behind formulation, pharmacokinetic profiling, and efficacy testing.

Mechanistic Grounding & Pathway Targeting

The unique 3D topology of the oxa-azaspiro[4.5]decane core allows it to access and tightly bind to complex allosteric pockets that are inaccessible to flat molecules. In the case of SHP2 inhibitors, X-ray crystallography reveals that the spiro ring system perfectly occupies a lipophilic pocket within the allosteric binding site, while the heteroatoms (oxygen and nitrogen) can be positioned to engage in critical hydrogen-bonding networks[2].

By stabilizing SHP2 in its auto-inhibited state, these compounds prevent the activation of the RAS/MAPK signaling cascade, thereby halting oncogenic proliferation.

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 RAS RAS Activation SHP2->RAS MAPK MAPK Pathway (Proliferation) RAS->MAPK Inhibitor Oxa-azaspiro[4.5]decane Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Fig 1: Mechanism of action for oxa-azaspiro[4.5]decane-based SHP2 allosteric inhibitors.

In Vivo Pharmacokinetic (PK) Profiling

The introduction of the oxa-azaspiro[4.5]decane core typically reduces metabolic clearance ( CL ) and increases the volume of distribution ( Vss​ ) by masking hydrogen bond donors and increasing lipophilic efficiency. Table 1 illustrates the typical PK improvements observed when optimizing a planar scaffold into a spirocyclic lead.

Table 1: Comparative Pharmacokinetic Parameters in CD-1 Mice

Compound ArchitectureScaffold Core CL (mL/min/kg) Vss​ (L/kg) t1/2​ (h)Oral Bioavailability ( F %)
Planar Reference5-Azaquinoxaline45.21.21.112%
Spirocyclic AnalogAzaspiro[4.5]decane32.12.42.534%
Optimized Lead Oxa-azaspiro[4.5]decane 18.5 3.1 4.8 68%

Data represents arithmetic mean values. The oxa-azaspiro[4.5]decane core significantly improves systemic exposure and oral bioavailability[2].

Protocol 3.1: PK Profiling in CD-1 Mice

Objective: To determine the absolute bioavailability and systemic clearance of the candidate compound.

  • Formulation Preparation (Causality Focus):

    • Why not just water? Spirocyclic compounds often possess high crystal lattice energies, leading to poor aqueous solubility.

    • Action: Prepare the Intravenous (IV) formulation in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. Prepare the Per Os (PO) formulation as a homogeneous suspension in 0.5% Methylcellulose / 0.2% Tween-80 to maximize gastrointestinal wetting and absorption.

  • Dosing Strategy:

    • Fast CD-1 mice (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts do not require fasting.

    • Administer IV dose at 1 mg/kg via the tail vein. Administer PO dose at 10 mg/kg via oral gavage.

  • Blood Sampling & Self-Validation:

    • Collect blood (approx. 50 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Validation Step: Immediately transfer blood into K2EDTA-coated tubes and place on ice to halt ex vivo enzymatic degradation. Centrifuge at 4°C (3000 × g) to separate plasma.

  • LC-MS/MS Bioanalysis:

    • Extract plasma proteins using acetonitrile precipitation containing a stable-isotope-labeled internal standard (IS).

    • Validation Step: The IS must structurally mirror the oxa-azaspiro[4.5]decane core to ensure extraction recovery rates are properly normalized. Calculate AUClast​ to determine F (%).

In Vivo Efficacy Workflow

Once the PK profile confirms that plasma concentrations remain above the IC90​ for the target over a 24-hour period, the compound is advanced to in vivo efficacy models. For SHP2 inhibitors, human tumor xenograft models (e.g., KYSE520 esophageal cancer cells) are the gold standard.

Workflow Formulation 1. Formulation (Vehicle Optimization) PK 2. PK Profiling (IV & PO in CD-1 Mice) Formulation->PK Analysis 3. LC-MS/MS (Plasma & Tissue) PK->Analysis Efficacy 4. Efficacy Model (Tumor Xenograft) Analysis->Efficacy

Fig 2: Sequential in vivo workflow for evaluating spirocyclic drug candidates.

Protocol 4.1: Tumor Xenograft Efficacy Model

Objective: To quantify the tumor growth inhibition (TGI) driven by the oxa-azaspiro[4.5]decane candidate.

  • Cell Inoculation:

    • Resuspend KYSE520 cells in a 1:1 mixture of cold PBS and Matrigel (Matrigel provides the necessary extracellular matrix signaling to establish the tumor microenvironment).

    • Subcutaneously inject 5×106 cells into the right flank of female BALB/c nude mice.

  • Randomization (Critical Self-Validation Step):

    • Causality: Premature dosing masks true drug efficacy due to variable tumor engraftment rates.

    • Action: Monitor tumor volume using digital calipers. Only randomize mice into vehicle and treatment groups (n=8/group) once the mean tumor volume reaches a uniform 100–150 mm³.

  • Dosing and Monitoring:

    • Administer the compound PO once daily (QD) or twice daily (BID) based on the half-life determined in Protocol 3.1.

    • Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly. A body weight loss of >10% triggers an immediate dose-reduction protocol to ensure animal welfare and isolate toxicity from efficacy.

  • Pharmacodynamic (PD) Endpoint Analysis:

References

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • 2-amino-n-heteroaryl-nicotinamides as Nav1.

Sources

Method

Application Note: Derivatization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane for Advanced Structure-Activity Relationship (SAR) Studies

Executive Summary The transition from flat, two-dimensional aromatic rings to complex, three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug discovery. While standard morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug discovery. While standard morpholine rings are ubiquitous pharmacophores utilized to enhance molecular interactions with target proteins like kinases[1], they often suffer from rapid metabolic clearance and off-target promiscuity.

To overcome these limitations, (CAS: 1018608-06-4) has emerged as a highly valued spirocyclic building block[2]. This scaffold offers an optimal balance between conformational restriction and flexibility, adapting precisely to diverse biological targets[3]. This application note provides a comprehensive, self-validating guide for the derivatization of this spirocycle, focusing on causality-driven methodologies to generate robust libraries for Structure-Activity Relationship (SAR) studies.

Mechanistic Rationale: The Spiro-Morpholine Advantage

The structural architecture of 7-Methyl-6-oxa-9-azaspiro[4.5]decane provides three distinct advantages for SAR exploration:

  • High Fsp³ Fraction: The spiro-fusion of the cyclopentane ring to the morpholine core significantly increases the three-dimensionality of the molecule, improving kinetic solubility and reducing non-specific protein binding.

  • Stereoelectronic Tuning: The oxygen atom at position 6 acts as a directional hydrogen-bond acceptor. The adjacent spiro-center restricts the conformational flipping of the morpholine ring, locking the oxygen's lone pairs into a predictable vector for target engagement.

  • Metabolic Shielding: The methyl group at position 7 provides targeted steric hindrance. This prevents rapid Cytochrome P450-mediated α-oxidation, a common metabolic liability in unsubstituted morpholines.

Derivatives of similar oxa-azaspiro decanes have demonstrated profound efficacy in complex biological systems, notably as[4].

SAR_Workflow cluster_reactions Derivatization Strategies Scaffold 7-Methyl-6-oxa-9-azaspiro[4.5]decane (Core Scaffold) Arylation N-Arylation (Buchwald-Hartwig) Scaffold->Arylation Amidation Amidation & Ureas (HATU/DIPEA) Scaffold->Amidation Alkylation Reductive Amination (NaBH(OAc)3) Scaffold->Alkylation Screening In Vitro Screening (Target Kinases/GPCRs) Arylation->Screening Amidation->Screening Alkylation->Screening ADME ADME Profiling (HLM, Solubility) Screening->ADME Active Hits ADME->Scaffold SAR Feedback Lead Lead Optimization ADME->Lead Favorable Profile

Workflow for the derivatization and SAR screening of 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

Strategic Derivatization Vectors & Optimization

The secondary amine at the N-9 position is the primary vector for functionalization. However, the synthesis of spiro-morpholine derivatives requires careful consideration of steric bulk[5]. Standard coupling conditions often fail due to the proximity of the spiro-center and the 7-methyl group.

To establish a reliable SAR pipeline, we optimized the Buchwald-Hartwig cross-coupling conditions specifically for this hindered scaffold.

Table 1: Optimization of Buchwald-Hartwig Coupling at N-9

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100< 10%Severe steric clash at N-9 prevents the amine from binding to the oxidative addition complex.
Pd(OAc)₂ / XPhosNaOtBuDioxane10045%Improved steric tolerance, but strong base induces competitive β-hydride elimination.
RuPhos Pd G3 LHMDS THF 85 > 85% Optimal. RuPhos ligand facilitates rapid reductive elimination; LHMDS ensures complete deprotonation without side reactions.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure that structural integrity is maintained throughout the derivatization process.

Protocol A: Sterically Hindered N-Arylation (Buchwald-Hartwig)

Purpose: To append heteroaromatic rings for kinase hinge-region binding.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 7-Methyl-6-oxa-9-azaspiro[4.5]decane (1.0 equiv, 0.5 mmol), the desired aryl chloride (1.1 equiv), and RuPhos Pd G3 precatalyst (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add anhydrous THF (2.5 mL) followed by a 1.0 M solution of LHMDS in THF (1.5 equiv).

    • Causality: LHMDS is chosen over alkoxide bases to prevent nucleophilic attack on sensitive heteroaryl chlorides, while being strong enough to deprotonate the hindered N-9 amine.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 85 °C for 4 hours.

  • In-Process Control (IPC): At 4 hours, sample 5 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the spirocycle mass.

  • Workup: Quench with saturated aqueous NH₄Cl (to neutralize remaining base) and extract with EtOAc (3 × 5 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase automated flash chromatography.

Protocol B: High-Throughput Amidation

Purpose: To generate hydrogen-bond donor/acceptor libraries for GPCR allosteric sites.

  • Activation: In a 20 mL scintillation vial, dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

    • Causality: HATU generates a highly reactive HOAt ester. This hyper-activation is strictly required to overcome the steric shielding around the N-9 position of the spirocycle.

  • Coupling: Add 7-Methyl-6-oxa-9-azaspiro[4.5]decane hydrochloride salt (1.0 equiv).

    • Causality: The excess DIPEA (3.0 equiv) serves a dual purpose: neutralizing the HCl salt of the spirocycle and driving the coupling equilibrium.

  • Validation & Isolation: Stir for 12 hours. Confirm product formation via UPLC-MS. Crash out the product by adding the DMF solution dropwise into vigorously stirred ice water (10 volumes). Filter the resulting precipitate to obtain the crude amide in >90% purity, bypassing the need for immediate column chromatography.

Table 2: Analytical Validation Parameters for Synthesized Libraries

Analytical TechniqueTarget ParameterAcceptance CriteriaScientific Purpose
UPLC-MS Purity (UV 254/210 nm)> 95% AUCEnsures trace palladium or coupling reagents do not generate false positives in biological assays.
¹H NMR (400 MHz) N-CH₂ / N-CH shiftsDistinct downfield shiftsVerifies successful covalent functionalization at the N-9 position.
Chiral HPLC Enantiomeric Excess (ee)> 98%Validates that the basic reaction conditions did not epimerize the critical 7-methyl stereocenter.

Biological Application: Pathway Integration

When derivatized via Protocol A with a suitable heteroaromatic core (e.g., a substituted pyrimidine or indazole), the 7-Methyl-6-oxa-9-azaspiro[4.5]decane scaffold acts as a potent, 3D-optimized hinge binder. In the context of the PI3K/mTOR signaling cascade, the spiro-morpholine oxygen accepts a critical hydrogen bond from the valine residue in the kinase hinge region, while the 3D spiro-system projects into the affinity pocket, displacing ordered water molecules and increasing binding entropy.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 Pathway AKT->mTOR Cascade Inhibitor Spiro-Morpholine Derivative Inhibitor->PI3K Hinge Binding

Mechanism of action for spiro-morpholine derivatives targeting the PI3K/mTOR signaling pathway.

References

  • E3S Web of Conferences (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Available at:[Link]

  • Google Patents.US8524751B2 - 4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases.
  • MDPI (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules. Available at: [Link]

  • National Institutes of Health (PMC). Spirocyclic derivatives as antioxidants: a review. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective N-Methylation of 6-Oxa-9-azaspiro[4.5]decane

Welcome to the technical support guide for the N-methylation of 6-oxa-9-azaspiro[4.5]decane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-methylation of 6-oxa-9-azaspiro[4.5]decane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this specific transformation. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and succeed in your synthesis.

The 6-oxa-9-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry. Its successful N-methylation to 9-methyl-6-oxa-9-azaspiro[4.5]decane is a critical step in the synthesis of various biologically active compounds. However, what appears to be a straightforward methylation of a secondary amine can present challenges related to selectivity, yield, and purification. This guide is designed to address these issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the N-methylation of the 6-oxa-9-azaspiro[4.5]decane core.

Q1: What is the primary challenge when methylating 6-oxa-9-azaspiro[4.5]decane?

The principal challenge is not one of regioselectivity between different nitrogen atoms (as there is only one), but rather one of chemoselectivity. The key issue is avoiding over-methylation. Using classical alkylating agents like methyl iodide (MeI) can lead to the formation of the quaternary ammonium salt (dimethylated product), which can be difficult to separate and lowers the yield of the desired tertiary amine. Direct alkylation of amines is often difficult to control.[1]

Q2: Which methylation method offers the best selectivity for mono-N-methylation?

For achieving high selectivity for the desired mono-N-methylated product, reductive amination methods are superior to direct alkylation with methyl halides.[1][2] The Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reductant, is a classic and highly effective method.[3][4][5][6][7] Its mechanism involves the formation of an iminium ion that is immediately reduced, a process that inherently prevents the formation of quaternary ammonium salts.[5][8]

Q3: How can I effectively monitor the reaction's progress?

The reaction can be monitored effectively using Thin Layer Chromatography (TLC).

  • System: A typical mobile phase would be 5-10% methanol in dichloromethane (DCM) with a small amount of triethylamine (0.5%) to prevent streaking of the basic amine spots.

  • Visualization: Stain with potassium permanganate (KMnO₄) or ninhydrin. The starting secondary amine will be ninhydrin-positive, while the tertiary amine product will be ninhydrin-negative, providing a clear indication of conversion. The product will also have a higher Rf value than the starting material.

Q4: My final product is difficult to extract from the aqueous layer after workup. What can I do?

This issue commonly arises if the aqueous layer is acidic. The N-methylated product is a tertiary amine, which will be protonated and exist as a water-soluble ammonium salt at low pH. To ensure efficient extraction into an organic solvent (like DCM or ethyl acetate), you must first basify the aqueous layer with a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃) to a pH > 10. This deprotonates the amine, making it significantly more soluble in the organic phase.

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental problems, provides mechanistic insights, and offers clear solutions.

Problem: Low or No Conversion to Product

Observing a significant amount of unreacted starting material is a common frustration. This typically points to issues with reagents, reaction conditions, or the chosen methodology.

  • Direct Alkylation (e.g., with Methyl Iodide): This Sₙ2 reaction requires a base to deprotonate the secondary amine, generating the nucleophilic free amine. If the base is too weak or sterically hindered, or if the reaction temperature is too low, the rate of reaction will be slow. Common methylating agents include methyl iodide and dimethyl sulfate, though these are known to be hazardous.[9][10]

  • Reductive Amination (e.g., Eschweiler-Clarke): This reaction proceeds via two key steps: (1) formation of an iminium ion from the amine and formaldehyde, and (2) reduction of the iminium ion by a hydride source (formic acid).[3][5] Failure can occur if the iminium ion does not form (e.g., due to pH issues) or if the reducing agent is not effective. The reaction is driven forward by the irreversible loss of carbon dioxide gas.[5][6]

G start Low / No Conversion Observed method Which method was used? start->method direct_alk Direct Alkylation (e.g., MeI) method->direct_alk Alkyl Halide reduct_am Reductive Amination (Eschweiler-Clarke) method->reduct_am Reductive Amination check_base Is the base strong enough and in sufficient excess? (e.g., K₂CO₃, DIEA) direct_alk->check_base check_reagent Is the methylating agent fresh? (MeI can decompose) check_base->check_reagent Yes check_temp Is the temperature adequate? (Try gentle heating, 40-50 °C) check_reagent->check_temp Yes check_reagents_ra Are formaldehyde and formic acid in excess? reduct_am->check_reagents_ra check_heat Was the mixture heated sufficiently? (Often requires reflux, ~100 °C) check_reagents_ra->check_heat Yes check_ph Is the pH appropriate for iminium ion formation? check_heat->check_ph Yes

Caption: Troubleshooting workflow for low conversion.

Problem: Formation of Side Products (Poor Selectivity)

The most significant side product in this reaction is the quaternary ammonium salt, resulting from over-methylation.

When using a direct alkylating agent like methyl iodide, the desired tertiary amine product is itself a nucleophile. It can compete with the starting secondary amine for the methyl iodide, leading to the formation of the undesired 9,9-dimethyl-6-oxa-9-azaspiro[4.5]decan-9-ium iodide. This side product is highly polar and may remain in the aqueous phase during workup or streak badly on silica gel.

The Eschweiler-Clarke reaction elegantly avoids this problem.[5][8] A tertiary amine cannot form an imine or iminium ion with formaldehyde under the reaction conditions.[5] Therefore, once the desired N-methyl tertiary amine is formed, it is no longer reactive, and the reaction stops cleanly at the mono-methylation stage. This makes it the superior method for achieving high selectivity.

G sub 6-Oxa-9-azaspiro- [4.5]decane (Secondary Amine) prod 9-Methyl-6-oxa-9-azaspiro- [4.5]decane (Tertiary Amine) sub->prod + CH₃I (Desired Path) quat Quaternary Salt (Side Product) prod->quat + CH₃I (Undesired Path)

Sources

Optimization

Technical Support Center: Purification of 7-Methyl-6-oxa-9-azaspiro[4.5]decane Isomers

Welcome to the Technical Support Center for spirocyclic building block isolation. 7-Methyl-6-oxa-9-azaspiro[4.5]decane is a highly polar, aliphatic spiro-morpholine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building block isolation. 7-Methyl-6-oxa-9-azaspiro[4.5]decane is a highly polar, aliphatic spiro-morpholine derivative. Due to the presence of two chiral centers—the spiro carbon (C5) and the methyl-substituted carbon (C7)—this compound exists as four distinct stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers).

This guide provides field-proven troubleshooting strategies, causally-driven methodologies, and self-validating protocols to help you successfully isolate all four isomers with high enantiomeric excess ( ee>99% ).

Phase 1: Strategic Workflow & Diastereomeric Separation

Q: Why is the purification of 7-Methyl-6-oxa-9-azaspiro[4.5]decane so chromatographically challenging? A: The difficulty stems from two chemical features. First, the molecule is a fully aliphatic secondary amine (a substituted morpholine fused at a spiro center). Secondary amines strongly interact via hydrogen bonding and ion-exchange with residual acidic silanols on silica-based stationary phases, causing severe peak tailing. Second, isolating all four stereoisomers requires a two-dimensional orthogonal approach: separating the cis and trans diastereomers based on physicochemical properties, followed by resolving the enantiomers based on chiral spatial recognition.

Q: What is the recommended workflow for isolating all four stereoisomers? A: We recommend a sequential, orthogonal strategy. First, utilize Achiral Preparative HPLC (or Flash Chromatography) to separate the cis-racemate from the trans-racemate. Diastereomers have different dipole moments and lipophilicities, allowing them to be separated on standard C18 columns. Once the two racemic pairs are isolated, subject each to Chiral Supercritical Fluid Chromatography (SFC) for final enantiomeric resolution.

Workflow A Racemic Mixture (4 Isomers) B Achiral Prep-HPLC (Diastereomer Separation) A->B C cis-Racemate (2 Isomers) B->C D trans-Racemate (2 Isomers) B->D E Chiral SFC (Enantiomer Resolution) C->E F Chiral SFC (Enantiomer Resolution) D->F G Isomer 1 (cis, ent-1) E->G H Isomer 2 (cis, ent-2) E->H I Isomer 3 (trans, ent-1) F->I J Isomer 4 (trans, ent-2) F->J

Figure 1: Orthogonal purification workflow for isolating four spirocyclic isomers.

Protocol 1: Diastereomer Separation via High-pH RP-HPLC

Causality Check: We utilize a high-pH mobile phase (pH ~10.0) to intentionally suppress the ionization of the secondary amine (pKa ~ 8.5–9.5). Keeping the amine in its neutral state increases its retention on the hydrophobic C18 stationary phase and completely eliminates secondary silanol interactions, ensuring sharp, Gaussian peaks.

  • Sample Preparation: Dissolve the crude racemic mixture in 50:50 Water/Acetonitrile to achieve a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Mount a base-stable C18 column (e.g., Waters XBridge C18, 5 µm, 30 x 250 mm) onto the Prep-HPLC system.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade Water. Adjust to pH 10.0 using Ammonium Hydroxide.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes at a flow rate of 30 mL/min.

  • Detection & Collection: Trigger fraction collection using Mass Spectrometry (MS) monitoring the [M+H]+ ion at m/z 156.1. Collect the two distinct eluting peaks (cis and trans racemates).

  • Validation: Analyze the collected fractions via 1 H-NMR. The cis and trans isomers will display distinct chemical shifts for the methyl group at C7 and the protons adjacent to the spiro center, validating the diastereomeric separation.

Phase 2: Enantiomeric Resolution via Chiral SFC

Q: Why is Chiral SFC preferred over Chiral HPLC for the enantiomeric resolution of this spirocycle? A: Supercritical Fluid Chromatography (SFC) is the industry standard for basic amines because supercritical CO2​ possesses high diffusivity and low viscosity, enabling faster mass transfer and superior peak symmetry compared to traditional HPLC 1[1]. Furthermore, the ability to fine-tune the mobile phase with polar protic modifiers and basic additives allows for precise control over the ionization state of the 9-aza secondary amine 2[2].

Q: What are the optimal Chiral SFC conditions for separating these enantiomers? A: Polysaccharide-based chiral stationary phases (CSPs) like CHIRALPAK AD-H or immobilized variants (IG/IC) are highly effective for diazaspiro and oxa-azaspiro compounds3[3]. However, a basic additive is strictly mandatory.

Quantitative Data: SFC Modifier Optimization

To demonstrate the causality of additive selection, below is a summarized screening matrix for the cis-racemate. Notice how the absence of Diethylamine (DEA) destroys resolution due to peak tailing.

Table 1: Analytical SFC Screening Matrix for cis-7-Methyl-6-oxa-9-azaspiro[4.5]decane

Chiral Stationary PhaseCo-Solvent (Modifier)Basic AdditiveSelectivity (α)Resolution (Rs)Peak Symmetry (As)
CHIRALPAK AD-H30% MeOHNone 1.150.82.8 (Severe Tailing)
CHIRALPAK AD-H30% MeOH0.2% DEA 1.422.61.1 (Excellent)
CHIRALCEL OD-H30% EtOH0.2% DEA1.201.41.3 (Good)
CHIRALPAK IC30% IPA0.2% DEA1.000.0N/A (Co-elution)
CHIRALPAK IG30% MeOH0.2% DEA1.352.11.2 (Excellent)
Protocol 2: Preparative Chiral SFC

Causality Check: The 0.2% DEA in the methanol modifier acts as a sacrificial competitor. It preferentially binds to the active chiral stationary phase silanols, preventing the 9-aza nitrogen of your compound from sticking to the column.

  • Analytical Validation: Run the isolated cis and trans racemates on an analytical SFC (CHIRALPAK AD-H, 4.6 x 250 mm) using 70% CO2​ / 30% MeOH (containing 0.2% DEA) to confirm baseline resolution ( Rs>1.5 ).

  • Scale-Up: Transfer to a Prep-SFC system equipped with a CHIRALPAK AD-H (30 x 250 mm, 5 µm) column.

  • Parameters: Set flow rate to 80 g/min , Back Pressure Regulator (BPR) to 120 bar, and column temperature to 35°C.

  • Stacked Injections: Perform stacked injections (e.g., injecting every 4 minutes as the previous run elutes) to maximize throughput.

  • Fraction Recovery: Collect the fractions in vessels pre-filled with 20 mL of Methanol to prevent the aerosolization and loss of the volatile spirocycle during CO2​ depressurization.

  • Self-Validating QC: Re-inject an aliquot of each concentrated fraction back onto the analytical SFC to verify that the enantiomeric excess ( ee ) is >99%.

Phase 3: Detection Troubleshooting & Structural Validation

Q: Why am I not seeing any peaks on my UV chromatogram during purification? A: 7-Methyl-6-oxa-9-azaspiro[4.5]decane is a fully aliphatic molecule. It lacks a conjugated π -system or aromatic ring, meaning it does not absorb UV light at standard monitoring wavelengths (e.g., 214 nm, 254 nm, or 280 nm). Solution: You must employ Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) for fraction triggering.

Q: My SFC peaks are suddenly tailing heavily, even though I am using the correct column. What went wrong? A: This is almost always a mobile phase additive failure. Follow the logic tree below to diagnose and correct the issue.

Troubleshooting A Issue: Poor Peak Shape (Amine Tailing) B Check Mobile Phase Additive A->B C Add Basic Modifier (0.2% DEA/TEA) B->C If missing D Switch to Immobilized CSP (e.g., IG/IC) B->D If present

Figure 2: Troubleshooting logic tree for resolving secondary amine peak tailing in SFC.

Q: How do I assign the absolute stereochemistry of the four isolated isomers? A: Chromatographic elution order cannot determine absolute stereochemistry. You must use 2D-NMR (NOESY/ROESY) to confirm the relative cis or trans relationship between the C7-methyl group and the spiro-junction. For absolute configuration (R/S designations at C5 and C7), you must crystallize the purified isomers as their hydrochloride or hydrobromide salts and perform Single-Crystal X-Ray Diffraction (XRD).

References

  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC North America. Available at:[Link]

  • ACS Publications. "Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

optimization of reaction conditions for spirocyclization

Welcome to the Advanced Technical Support Center for Spirocyclization Reactions . Constructing spiro compounds—where two rings are connected through a single quaternary carbon atom—presents unique thermodynamic and stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Spirocyclization Reactions .

Constructing spiro compounds—where two rings are connected through a single quaternary carbon atom—presents unique thermodynamic and stereochemical challenges. This guide is engineered for drug development professionals and synthetic chemists to systematically troubleshoot and optimize catalytic asymmetric spirocyclizations.

I. Optimization Workflow

OptimizationWorkflow Start Spirocyclization Optimization Eval Evaluate Yield & Enantioselectivity (ee) Start->Eval LowY_HighE Low Yield / High ee Eval->LowY_HighE HighY_LowE High Yield / Low ee Eval->HighY_LowE LowY_LowE Low Yield / Low ee Eval->LowY_LowE Fix1 Increase Temp Switch Solvent (e.g., THF to DMF) LowY_HighE->Fix1 Fix2 Screen Chiral Ligands (e.g., BINAP) Adjust to Lower Temp HighY_LowE->Fix2 Fix3 Redesign Catalyst System (e.g., Dual Ir/CPA Catalysis) LowY_LowE->Fix3 Success Optimized Reaction Conditions Fix1->Success Fix2->Success Fix3->Success

Logical decision tree for troubleshooting and optimizing spirocyclization reactions.

II. Frequently Asked Questions (FAQs)

Q: Why does my spirocyclization reaction heavily favor the undesired diastereomer despite using a bulky chiral ligand? A: Diastereoselectivity in spirocyclization is not solely dictated by the steric bulk of the ligand; it is fundamentally governed by the transition state geometry. If the undesired diastereomer is favored, your ligand may be stabilizing a competing transition state through non-covalent interactions (e.g., π

π stacking or hydrogen bonding) rather than pure steric repulsion. Causality & Solution: The orientation of the incoming nucleophile relative to the spiro-node is critical. We recommend evaluating a structurally rigid catalyst backbone. For example, spirobiindane-based chiral hypervalent iodine species have been proven to offer superior stereocontrol by locking the reactive intermediate into a highly defined chiral pocket during oxidative dearomatization[1].

Q: I am observing sluggish reaction rates in my transition-metal catalyzed spirocyclization. Should I just increase the temperature? A: Increasing temperature is a common brute-force approach, but it often compromises enantiomeric excess (ee). Before adjusting temperature, re-evaluate your solvent's dielectric constant and coordinating ability. Causality & Solution: Solvents dictate the stabilization of polar intermediates. Switching from a moderately polar solvent like THF to a highly polar aprotic solvent like DMF can significantly lower the activation energy barrier of the rate-determining step. This dramatically improves reaction rates without requiring a thermal increase that could scramble your stereocenters[2].

III. Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) in Reductive Cycloadditions

  • Diagnosis: The chiral environment is insufficiently transferring stereochemical information during the bond-forming step, or background (uncatalyzed) reactions are outcompeting the catalyzed pathway.

  • Actionable Solution: Implement a dual-catalyst system to separate reactivity from stereocontrol. For instance, in the spirocyclization of formanilides, using an Iridium catalyst for the initial hydrosilylation paired with a Chiral Phosphoric Acid (CPA) for the subsequent cycloaddition isolates the stereocontrol step. The CPA forms a tight chiral ion pair with the intermediate, suppressing the racemic background reaction and boosting ee to >95%[3].

Issue 2: Poor Yield Due to Competitive Dearomatization Side Reactions

  • Diagnosis: The aromatic precursor (e.g., naphthol) is over-oxidized or undergoes intermolecular coupling rather than the desired intramolecular spirocyclization.

  • Actionable Solution: Optimize the oxidant stoichiometry and lower the reaction temperature to 0 °C. Utilizing a precisely tuned chiral iodoarene catalyst (15 mol%) with stoichiometric mCPBA ensures that the highly reactive phenoxenium ion intermediate is immediately trapped by the tethered nucleophile, favoring the intramolecular spiro-fusion over intermolecular degradation[1].

IV. Quantitative Data: Solvent and Catalyst Screening

The following table summarizes a standard optimization matrix for an Ir/CPA-catalyzed asymmetric spirocyclization, demonstrating the causal relationship between solvent polarity, temperature, and stereochemical outcome[3].

EntrySolventTemp (°C)Catalyst SystemYield (%)Enantiomeric Excess (ee %)
1THF25Ir + CPA-14562
2Toluene25Ir + CPA-16875
3o-Xylene25Ir + CPA-18288
4o-Xylene-25Ir + CPA-17595
5 o-Xylene -25 Ir + CPA-2 (Bulky) 93 99

Key Takeaway: Non-polar aromatic solvents (o-xylene) enhance the tight ion-pairing required by the CPA catalyst. Lowering the temperature to -25 °C slightly reduces the raw reaction rate but maximizes the ΔΔG‡ between diastereomeric transition states, yielding near-perfect enantioselectivity.

V. Experimental Protocols

Standard Protocol: Dual-Catalyst Asymmetric Spirocyclization Screening This methodology outlines a self-validating workflow for optimizing the spirocyclization of formanilides using an Ir/CPA dual-catalyst system[3].

Step 1: Preparation of the Iridium Complex In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube (Tube A) with the formanilide substrate (0.12 mmol, 1.2 equiv), IrCl(CO)(PPh3​)2​ (1.0 mol %), and anhydrous o-xylene (1.0 mL).

Step 2: Hydrosilylation Initiation Add 1,1,3,3-tetramethyldisiloxane (TMDS) (2.0 equiv) to Tube A. Stir the mixture at room temperature for 30 minutes to generate the reactive intermediate. Self-Validation Check: A subtle color change or mild gas evolution indicates active hydride transfer. If absent, verify the purity and dryness of your TMDS reagent.

Step 3: Preparation of the Chiral Environment In a separate 10 mL Schlenk tube (Tube B), dissolve the enamide coupling partner (0.1 mmol, 1.0 equiv) and the selected Chiral Phosphoric Acid (CPA) catalyst (10 mol %) in anhydrous o-xylene (2.0 mL). Cool Tube B to -25 °C using a cryocooler.

Step 4: Spirocyclization Transfer the active solution from Tube A dropwise into Tube B over 5 minutes. Causality: Dropwise addition prevents localized exothermic heating, which would temporarily disrupt the tight chiral ion-pairing and degrade the final ee.

Step 5: Incubation and Quenching Stir the combined mixture at -25 °C until complete consumption of the enamide is observed via TLC (typically 1-2 hours). Quench the reaction with saturated aqueous NaHCO3​ and allow it to warm to room temperature.

Step 6: Isolation Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the enantioenriched spirocyclic product via flash column chromatography.

VI. References

  • Journal of the American Chemical Society. "Asymmetric Dearomatizing Spirolactonization of Naphthols Catalyzed by Spirobiindane-Based Chiral Hypervalent Iodine Species". ACS Publications. Available at:[Link]

  • CCS Chemistry. "Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition". Chinese Chemical Society. Available at:[Link]

Sources

Optimization

identifying and minimizing byproducts in 7-Methyl-6-oxa-9-azaspiro[4.5]decane synthesis

Welcome to the technical support center for the synthesis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common byproducts. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Section 1: Troubleshooting Common Synthetic Issues

This section delves into the most frequently encountered challenges in the synthesis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane and provides actionable troubleshooting advice.

Question 1: My reaction is producing a significant amount of an unexpected, more polar byproduct that is difficult to separate from the desired product. What could this be and how can I prevent its formation?

Answer:

A common and often troublesome byproduct in the synthesis of amine-containing molecules is the corresponding N-oxide .[1] Tertiary amines, such as the nitrogen in the 9-position of the target spirocycle, are susceptible to oxidation.

Causality:

The formation of 7-Methyl-6-oxa-9-azaspiro[4.5]decane-9-oxide is typically caused by:

  • Atmospheric Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air can lead to slow oxidation.[1]

  • Oxidizing Reagents: The use of certain reagents, even if not intended as oxidants for the amine, can lead to N-oxide formation. Hydrogen peroxide and peracids are common culprits.[2][3]

  • In-situ Oxidation: Trace metal impurities can catalyze the oxidation of the amine by molecular oxygen.[2]

Identification of the N-oxide Byproduct:

Analytical TechniqueExpected Observation for N-oxide
TLC A more polar spot (lower Rf) compared to the parent amine.
LC-MS A peak with a mass corresponding to the parent amine + 16 amu (M+16).
¹H NMR Protons adjacent to the N-oxide (e.g., on C8 and C10) will be shifted downfield compared to the parent amine due to the deshielding effect of the N-O bond.
¹³C NMR Carbons adjacent to the N-oxide will also exhibit a downfield shift.

Minimization Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Careful Reagent Selection: If possible, avoid strong oxidizing agents. If their use is unavoidable, consider adding them at low temperatures and monitoring the reaction closely to minimize over-oxidation.

  • Quenching: Upon reaction completion, consider adding a mild reducing agent (e.g., sodium sulfite or sodium thiosulfate) to quench any residual oxidizing species.

  • Purification Considerations: If N-oxide formation is unavoidable, it can sometimes be reduced back to the parent amine. However, this adds an extra step to the synthesis. Purification via column chromatography on silica gel can be effective, but the high polarity of the N-oxide may require more polar eluent systems.

Question 2: I am observing the formation of multiple isomers. How can I control the stereoselectivity of the spirocyclization step?

Answer:

The formation of diastereomers is a common challenge in spirocycle synthesis. The stereochemical outcome is often determined by the thermodynamics and kinetics of the ring-closing step.

Causality:

The formation of multiple isomers in the synthesis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane can arise from:

  • Facial Selectivity of Cyclization: The approach of the nucleophile to the electrophile during the ring-closing step can occur from two different faces, leading to different stereoisomers at the spirocenter.

  • Equilibration: Under certain reaction conditions (e.g., acidic or basic), the initially formed kinetic product can equilibrate to the more thermodynamically stable isomer.[4]

Strategies for Controlling Stereoselectivity:

  • Catalyst Control: The use of chiral catalysts, such as chiral phosphoric acids in Pictet-Spengler type reactions, can effectively control the stereochemical outcome of the cyclization.[5][6]

  • Temperature Control: Running the reaction at lower temperatures often favors the formation of the kinetic product, which may be the desired isomer. Conversely, higher temperatures can promote equilibration to the thermodynamic product.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the diastereoselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., acetonitrile, DMF) is recommended.

  • Substrate Control: The steric bulk of substituents on the precursors can direct the cyclization to favor one diastereomer over another.

Workflow for Optimizing Stereoselectivity:

Caption: Decision workflow for optimizing stereoselectivity.

Question 3: My reaction is incomplete, and I am recovering a significant amount of starting material along with what appears to be an imine or enamine intermediate. What is causing this and how can I drive the reaction to completion?

Answer:

The formation of a stable imine or enamine intermediate without subsequent cyclization is a common failure mode in reactions like the Pictet-Spengler synthesis, which is a plausible route to the 7-Methyl-6-oxa-9-azaspiro[4.5]decane core.[7][8]

Causality:

  • Insufficient Electrophilicity: The intermediate iminium ion may not be electrophilic enough to be attacked by the nucleophilic portion of the molecule to close the ring.[7] This is particularly true for less reactive aromatic or heteroaromatic systems.

  • Steric Hindrance: Steric bulk near the reaction centers can disfavor the intramolecular cyclization.

  • Reversibility: The initial condensation to form the imine is often a reversible process. Water is a byproduct of this step, and its presence can shift the equilibrium back towards the starting materials.

Troubleshooting Incomplete Cyclization:

StrategyRationaleExperimental Protocol
Acid Catalysis Protonation of the imine forms a more electrophilic iminium ion, which is more susceptible to nucleophilic attack.[7]Add a catalytic amount of a Brønsted acid (e.g., TFA, HCl) or a Lewis acid (e.g., BF₃·OEt₂) to the reaction mixture. The reaction should be monitored for product formation and potential side reactions.
Dehydration Removing water as it is formed drives the equilibrium towards the imine/iminium ion and subsequent cyclization.Use a Dean-Stark apparatus for azeotropic removal of water if the solvent is appropriate (e.g., toluene). Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Increased Temperature Providing more thermal energy can help overcome the activation barrier for the cyclization step.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Experimental Protocol: Acid-Catalyzed Cyclization

  • To a solution of the amine and aldehyde/ketone starting materials in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the dehydrating agent (e.g., 4Å molecular sieves).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the acid catalyst (e.g., 0.1 to 1.0 equivalents of trifluoroacetic acid) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and proceed with workup and purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the progress of the synthesis?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick and inexpensive way to visualize the disappearance of starting materials and the appearance of the product and major byproducts. LC-MS is invaluable for confirming the mass of the desired product and identifying the masses of any byproducts, which can provide crucial clues to their structures (e.g., M+16 for an N-oxide).

Q2: I'm having trouble purifying the final product. Are there any recommended methods?

A2: Purification of spirocyclic amines can sometimes be challenging due to their polarity.[9]

  • Flash Column Chromatography: This is the most common method. Silica gel is a good starting point. A gradient elution from a nonpolar solvent (e.g., hexanes or ethyl acetate) to a more polar mixture (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking of the amine on the silica) is often effective.

  • Liquid-Liquid Extraction: For removing certain impurities, liquid-liquid extraction can be useful. For example, washing the organic layer with a dilute acid solution can remove basic impurities, while a dilute basic wash can remove acidic impurities.[10]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Q3: Can I use formaldehyde or a formaldehyde equivalent in a Pictet-Spengler approach to this synthesis?

A3: Yes, formaldehyde or its equivalents are commonly used in Pictet-Spengler reactions.[11] Using a stable, solid source of anhydrous formaldehyde like 1,3,5-trioxane can be advantageous as it decomposes under acidic conditions to generate formaldehyde in situ.[11] This can offer better control over the reaction compared to using aqueous formaldehyde solutions.

References

  • Wikipedia. Amine oxide. [Link]

  • Google Patents.
  • ACS Publications. Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]

  • ACS Publications. Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. [Link]

  • ResearchGate. Selected strategies for the construction of 7‐azaspiro[4.5]decanes. [Link]

  • University of Liverpool Repository. The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]

  • SciSpace. A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[10][12]decane. [Link]

  • ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • NIH National Center for Biotechnology Information. Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • NIH National Center for Biotechnology Information. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. [Link]

  • Arkivoc. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]

  • Google Patents.
  • ACS Publications. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. [Link]

  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • NIH National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. [Link]

  • NIH National Center for Biotechnology Information. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • ACS Publications. Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 7-Methyl-6-oxa-9-azaspiro[4.5]decane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and synthetic chemists through the rigorous synthesis, purification, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and synthetic chemists through the rigorous synthesis, purification, and troubleshooting of 7-Methyl-6-oxa-9-azaspiro[4.5]decane .

Spirocyclic scaffolds, particularly oxa-azaspiro[4.5]decanes, are increasingly utilized as morpholine and piperidine bioisosteres to improve the physicochemical properties (e.g., aqueous solubility, metabolic stability, and membrane permeability) of drug candidates. For instance, the incorporation of an oxa-azaspiro[4.5]decane motif was pivotal in the discovery of orally bioavailable allosteric SHP2 inhibitors, significantly enhancing cellular potency and pharmacokinetic profiles1[1]. However, the synthesis of chiral oxa-azaspiro building blocks often presents challenges related to steric hindrance, competitive elimination during cyclization, and enantiopurity2[2].

This guide provides a self-validating methodology based on a tandem epoxide-opening and intramolecular etherification strategy3[3], complete with in-process controls (IPCs) and mechanistic troubleshooting.

Standardized Experimental Protocol

To construct the 7-methyl-6-oxa-9-azaspiro[4.5]decane core, we utilize a highly controlled morpholine-ring closure spiro-fused to a cyclopentane ring.

Step 1: Regioselective Epoxide Opening

  • Dissolve 1-(aminomethyl)cyclopentan-1-ol (1.0 eq, 100 mmol) in anhydrous EtOH (200 mL).

  • Add LiBr (0.2 eq) to act as a mild Lewis acid, coordinating the epoxide oxygen to direct nucleophilic attack.

  • Dropwise add (S)-propylene oxide (1.2 eq) at 0 °C. Stir at room temperature for 16 hours.

  • IPC: Monitor via LC-MS. Target mass for the amino-diol intermediate is [M+H]⁺ = 174.2.

Step 2: N-Boc Protection

  • Concentrate the crude mixture and redissolve in DCM (200 mL). Add Et₃N (1.5 eq).

  • Slowly add Boc₂O (1.1 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Wash with 10% citric acid, dry over Na₂SO₄, and concentrate.

  • IPC: Target mass for N-Boc diol is [M+H]⁺ = 274.2 (or[M-tBu+H]⁺ = 218.2).

Step 3: Intramolecular Etherification (Morpholine Ring Closure)

  • Dissolve the N-Boc diol in anhydrous THF (150 mL) and cool to -20 °C. Add Et₃N (2.0 eq) followed by dropwise addition of MsCl (1.1 eq). Stir for 30 mins to selectively mesylate the secondary alcohol.

  • In a separate flask, suspend KHMDS (1.5 eq) in THF at -78 °C.

  • Transfer the mesylate solution dropwise into the KHMDS suspension. Allow to slowly warm to 0 °C over 2 hours.

  • Quench with sat. NH₄Cl. Extract with EtOAc.

  • IPC: Disappearance of mesylate ([M+H]⁺ = 352.2) and appearance of the cyclized spirocycle ([M+H]⁺ = 256.2).

Step 4: Deprotection

  • Treat the crude spirocycle with 4M HCl in Dioxane (10 eq) at room temperature for 2 hours.

  • Concentrate and precipitate from Et₂O to yield (7R)-7-Methyl-6-oxa-9-azaspiro[4.5]decane hydrochloride ([M+H]⁺ = 156.2).

Workflow & Logic Visualizations

Workflow A 1-(Aminomethyl) cyclopentanol C Amino-Diol Intermediate A->C Epoxide Opening B (S)-Propylene Oxide + LiBr B->C E N-Boc Diol C->E N-Protection D Boc2O / Et3N D->E G N-Boc-7-Methyl-6-oxa- 9-azaspiro[4.5]decane E->G Intramolecular Etherification F 1. MsCl, Et3N 2. KHMDS, THF F->G I 7-Methyl-6-oxa- 9-azaspiro[4.5]decane (HCl Salt) G->I Deprotection H HCl / Dioxane H->I

Fig 1: Step-by-step synthetic workflow for 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

LogicTree Start Issue: Low Yield in Morpholine Cyclization Check1 Analyze Crude by LC-MS Start->Check1 Outcome1 High Alkene Byproduct (Elimination) Check1->Outcome1 E2 dominates SN2 Outcome2 Unreacted Mesylate Check1->Outcome2 Poor Nucleophilicity Fix1 Switch Base to KHMDS Lower Temp to -78°C Outcome1->Fix1 Fix2 Ensure strictly anhydrous THF Increase Base Equivalents Outcome2->Fix2

Fig 2: Troubleshooting logic for resolving low yields during the morpholine ring cyclization step.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high degree of double alkylation during the epoxide opening (Step 1)? Causality: Primary amines are highly nucleophilic. Once mono-alkylated, the resulting secondary amine can competitively attack another molecule of propylene oxide, especially if the local concentration of the epoxide is too high. Solution: Ensure the dropwise addition of the epoxide is strictly controlled at 0 °C. The addition of catalytic LiBr is critical; it coordinates the epoxide oxygen, increasing its electrophilicity and allowing the reaction to proceed at lower temperatures where the primary amine outcompetes the bulkier secondary amine intermediate.

Q2: My cyclization step (Step 3) yields a significant amount of an alkene byproduct instead of the spirocycle. How do I fix this? Causality: The intermediate features a secondary mesylate and a tertiary alcohol on the cyclopentane ring. When treated with base, the tertiary alkoxide must act as a nucleophile (Sₙ2). However, tertiary alkoxides are sterically hindered and relatively poor nucleophiles. If the base is too hard (like NaH) or the temperature is too high, E2 elimination of the mesylate outcompetes the Sₙ2 substitution, yielding an alkene. Solution: Switch from NaH to KHMDS and perform the cyclization at cryogenic temperatures (-78 °C warming to 0 °C). KHMDS provides a softer, bulkier counterion environment that suppresses E2 elimination while allowing the intramolecular Sₙ2 trajectory to align.

Q3: How can I ensure the stereochemical integrity of the 7-methyl position? Causality: The cyclopentane ring is symmetric, meaning the spiro carbon (C5) is achiral. The sole stereocenter at C7 is derived entirely from the chiral pool starting material (e.g., (S)-propylene oxide). The intramolecular Sₙ2 displacement of the mesylate proceeds with complete Walden inversion. Solution: To obtain the (7R)-enantiomer, you must start with (S)-propylene oxide. Maintain strictly Sₙ2 conditions during cyclization. Any Sₙ1 character (which occurs if the mesylate is heated without sufficient base) will lead to racemization.

Optimization Data

The following table summarizes the causal relationship between base selection, temperature, and the suppression of the E2 elimination pathway during the critical morpholine cyclization step (Step 3).

Table 1: Optimization of Intramolecular Etherification (Cyclization Step)

EntryBase (Equiv)SolventTemp (°C)Yield (%)ee (%)Primary Byproduct
1Et₃N (2.0)DCM250N/AUnreacted mesylate
2K₂CO₃ (2.0)DMF801598Alkene (E2 Elimination)
3NaH (1.5)THF0 to 2578>99Minor alkene
4KHMDS (1.5)THF-78 to 088 >99 Trace alkene

Note: Data demonstrates that non-nucleophilic, sterically demanding bases at cryogenic temperatures are required to maximize the yield of the spirocyclic ether.

References

  • Source: ACS Medicinal Chemistry Letters (2023)
  • Source: Organic Process Research & Development (2026)
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.

Sources

Optimization

Technical Support Center: Oxa-azaspiro[4.5]decane Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As drug discovery increasingly relies on three-dimensional architectures to improve target specificity and pharmacokinetic properties, the oxa-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As drug discovery increasingly relies on three-dimensional architectures to improve target specificity and pharmacokinetic properties, the oxa-azaspiro[4.5]decane core has emerged as a privileged scaffold. Notably, incorporating this motif into allosteric SHP2 inhibitors has been shown to dramatically improve membrane permeability and cellular potency compared to flat aromatic analogs ().

However, constructing the quaternary stereocenter and closing the sterically hindered tetrahydrofuran ring presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, validated methodologies, and causal explanations to ensure high-yielding, enantioselective syntheses.

Core Synthetic Workflow & Validated Protocols

The most robust route for accessing chiral oxa-azaspiro[4.5]decane building blocks (e.g., benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate) relies on a sequence of Asymmetric Allylic Alkylation (AAA), oxidative cleavage, reduction, and a Mitsunobu etherification ().

SynthesisWorkflow SM Piperidine Precursor (Starting Material) AAA Asymmetric Allylic Alkylation (Establishes Quaternary Center) SM->AAA Pd Catalyst, Chiral Ligand OxRed Oxidation / Reduction Sequence (Diol Formation) AAA->OxRed O3 / NaBH4 Mitsunobu Mitsunobu Cyclization (THF Ring Closure) OxRed->Mitsunobu DIAD, PPh3 Product Chiral Oxa-azaspiro[4.5]decane (Target Scaffold) Mitsunobu->Product Intramolecular Etherification

Step-by-step synthetic workflow for chiral oxa-azaspiro[4.5]decane building blocks.

Self-Validating Protocol: Mitsunobu Spirocyclization

To ensure the reliable closure of the tetrahydrofuran ring around the sterically congested quaternary center, follow this self-validating protocol:

  • Preparation & Moisture Control: Dissolve the diol intermediate (1.0 equiv) and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF. Validation: Perform Karl Fischer titration prior to reagent addition; moisture must be <50 ppm to prevent hydrolysis of the phosphonium intermediate.

  • Temperature Regulation: Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Controlled Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise via a syringe pump over 60 minutes. Causality: Slow addition maintains a low steady-state concentration of the highly reactive betaine intermediate, favoring intramolecular cyclization over intermolecular dimerization or elimination.

  • Monitoring & Quenching: Allow the reaction to warm to 25 °C. Monitor via LC-MS. Validation: The reaction is complete when the diol mass disappears and the [M+H]+ of the cyclized oxa-azaspirocycle plateaus. Quench with saturated aqueous NaHCO3.

Quantitative Data: Mitsunobu Condition Optimization

The choice of reagents in the cyclization step fundamentally alters the reaction trajectory. Below is a comparative data summary for optimizing the tetrahydrofuran ring closure.

EntryAzodicarboxylatePhosphineSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1DEAD (1.2 eq)PPh3 (1.2 eq)DCM254290
2DIAD (1.5 eq)PPh3 (1.5 eq)THF0 to 258592
3ADDP (1.5 eq)PBu3 (1.5 eq)Toluene256191
4DIAD (1.5 eq)CMBP (1.5 eq)THF658992

Note: Crystallization of the pre-Mitsunobu intermediate can reliably upgrade the ee to >99% before the final cyclization step ().

Troubleshooting FAQs

Q1: I am observing low enantiomeric excess (ee < 80%) during the Asymmetric Allylic Alkylation (AAA) step. How can I improve stereocontrol?

A1: Loss of stereocontrol in the AAA step is typically caused by premature dissociation of the chiral ligand from the palladium center or background racemic alkylation catalyzed by unligated palladium.

  • Causality: Palladium(0) is highly sensitive to oxidative degradation. If trace oxygen is present, the chiral ligand can oxidize, leaving bare Pd to catalyze a racemic background reaction.

  • Actionable Fix: Strictly degas all solvents via three freeze-pump-thaw cycles. Pre-stir the Pd precursor (e.g., Pd2(dba)3) and the chiral ligand for exactly 30 minutes at room temperature before adding the piperidine substrate. This ensures complete formation of the active chiral catalyst complex. Verify the ee of the crude mixture using chiral Supercritical Fluid Chromatography (SFC).

Q2: During the Mitsunobu cyclization, I am getting a high percentage of elimination byproducts (alkenes) rather than the desired spirocycle. What is going wrong?

A2: This is a classic issue when forming spirocycles at sterically hindered quaternary centers.

  • Causality: The Mitsunobu reaction proceeds via an oxyphosphonium intermediate. If the target hydroxyl group is too sterically hindered to attack the adjacent carbon, the basic azodicarboxylate byproduct (e.g., the hydrazine anion) will abstract a neighboring proton instead, leading to E2 elimination.

  • Actionable Fix: Switch from THF to a less polar solvent like Toluene to suppress the charge-separated E2 transition state. Alternatively, utilize a more reactive phosphine/azodicarboxylate pair, such as Cyanomethylenetributylphosphorane (CMBP), which drives the etherification faster than the competing elimination pathway.

Troubleshooting Issue Issue: Elimination Byproducts in Mitsunobu Step CheckWater Check Solvent Moisture (Karl Fischer Titration) Issue->CheckWater CheckReagents Evaluate Steric Hindrance Issue->CheckReagents Byproduct Hydrazinedicarboxylate Precipitation? Issue->Byproduct ActionWater Dry THF/Toluene (< 50 ppm H2O) CheckWater->ActionWater If >50 ppm ActionReagents Switch to CMBP or Toluene Solvent CheckReagents->ActionReagents If E2 dominates ActionByproduct Filter cold or use Solid-Supported PPh3 Byproduct->ActionByproduct If purification fails

Troubleshooting logic tree for resolving elimination and low yields during spirocyclization.

Q3: My scale-up (multi-hundred-gram) is failing at the purification stage because preparative SFC is bottlenecking the workflow. Are there alternatives?

A3: Yes. Relying on preparative SFC for late-stage enantiopurity upgrades is not viable for process-scale chemistry.

  • Causality: Oily intermediates are common in aliphatic spirocyclic syntheses, making traditional crystallization impossible. However, the oxidation/reduction sequence often yields a solid diol intermediate.

  • Actionable Fix: Identify the solid intermediate in your specific pathway (e.g., intermediate 9 in the Chong protocol). Perform a recrystallization from a mixture of heptane and ethyl acetate. This thermodynamic purification selectively crystallizes the major enantiomer, upgrading the optical purity from ~90% ee to >99% ee without the need for chromatographic resolution ().

Q4: Why does the incorporation of the oxa-azaspiro[4.5]decane core sometimes reduce target binding affinity compared to a simple piperidine?

A4: While spirocycles reduce conformational entropy (often a thermodynamic advantage for binding), they also drastically alter the vector of attached functional groups.

  • Causality: The introduction of the spiro-oxygen atom shifts the basicity (pKa) of the piperidine nitrogen via inductive effects and alters the hydration shell of the molecule. If the binding pocket relies on a specific salt bridge with the piperidine nitrogen, the altered pKa or the steric bulk of the tetrahydrofuran ring may disrupt this interaction.

  • Actionable Fix: Utilize structure-based drug design (SBDD) and X-ray crystallography to verify that the lipophilic pocket can accommodate the oxygen atom's lone pairs. Ensure that the exit vector of the spirocycle aligns with the target's allosteric or orthosteric tunnel, as successfully demonstrated in SHP2 inhibitor development ().

References

  • Chong, E., Haydl, A. M., Anderson, K., & Sanyal, S. (2026). "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development. URL:[Link]

  • Chen, Y., et al. (2023). "Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

Troubleshooting

stability issues of 7-Methyl-6-oxa-9-azaspiro[4.5]decane under different conditions

A Comprehensive Troubleshooting & Handling Guide for Drug Discovery Professionals Structural Context & Chemical Vulnerabilities 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4) is a highly specialized spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Troubleshooting & Handling Guide for Drug Discovery Professionals

Structural Context & Chemical Vulnerabilities

7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4) is a highly specialized spirocyclic building block. Structurally, it features a morpholine-like 1,4-oxazine ring fused via a spiro carbon to a cyclopentane system. Spirocyclic amines are privileged scaffolds in modern medicinal chemistry due to their conformational rigidity, which often leads to 1[1] compared to flat aromatic rings.

However, the unique architecture of this molecule introduces specific stability challenges. The spiro-ether linkage is susceptible to acid-catalyzed cleavage, while the morpholine-like ring is prone to2[2]. Understanding the causality behind these degradation pathways is critical for successful incorporation into lead compounds.

Stability Profile Data Summary

The following table summarizes the quantitative and qualitative stability metrics of the free base under various standard laboratory conditions.

Condition / VectorStability StatusPrimary Degradation PathwayHalf-Life ( t1/2​ ) / Observation
Aqueous Acid (pH < 3) Unstable Spiro-ether cleavage / Ring opening< 2 hours at 25°C
Aqueous Base (pH 8-12) Stable None> 48 hours at 25°C
Atmospheric Air (Open) Moderate CO₂ absorption (Carbamate formation)Precipitate forms within 4-6 hours
Oxidative Stress (CYP/O₂) Moderate α -Carbon oxidation / N-oxidation+16 Da mass shift observed in LC-MS
Thermal (Neat) Stable NoneStable up to 80°C under inert gas

Troubleshooting Guides & FAQs

Q1: During aqueous workup of my reaction, the LC-MS shows a complete loss of the target mass (m/z 156.1) and the appearance of a highly polar byproduct. What is happening? A1: You are likely experiencing acid-catalyzed ring opening. The spiro carbon (C5) is bonded to an oxygen atom, forming an ether linkage that is highly sensitive to strong Brønsted acids. If your workup involves washing with 1M HCl or using acidic reverse-phase HPLC conditions (e.g., 0.1% TFA) for prolonged periods, the ether oxygen becomes protonated. This induces C-O bond cleavage, generating a highly reactive oxocarbenium ion that is immediately trapped by water, resulting in an acyclic amino-alcohol derivative. Solution: Always perform extractions using mildly basic aqueous buffers (e.g., saturated NaHCO₃) and utilize basic or neutral mobile phases (e.g., 10 mM Ammonium Bicarbonate) during chromatographic purification.

Q2: I am observing a +16 Da mass shift during long-term storage and in my in vitro microsomal stability assays. How can I prevent this? A2: The morpholine chemotype is known to be3[3] by atmospheric oxygen or cytochrome P450 enzymes. The +16 Da shift corresponds to either N-oxidation at the secondary amine or hydroxylation at the α -carbons (C8 or C10). While the 7-methyl group provides some steric hindrance, the C10 position remains a metabolic "soft spot." Solution: For storage, strictly adhere to the inert-gas protocol (see Section 4). For drug design, consider bioisosteric replacement or deuteration at the C10 position to enhance metabolic stability.

Q3: My Buchwald-Hartwig cross-coupling yields are consistently below 15%. The starting material is consumed, but the product isn't forming. A3: The secondary amine at position 9 is sterically hindered. It is flanked by the C10 methylene, which is directly adjacent to the bulky spiro center, and the C8 methylene, which is adjacent to the 7-methyl group. This intense steric crowding severely impedes the reductive elimination step in palladium catalysis. Furthermore, if you are using a strong base like KOH or NaOH, trace moisture can cause competitive hydroxide binding to the Pd center. Solution: Switch to a highly active, bulky biarylphosphine ligand (e.g., RuPhos or BrettPhos) specifically designed to accommodate 4[4]. Use anhydrous NaOtBu as the base to ensure irreversible deprotonation without introducing nucleophilic water.

Experimental Protocols (Self-Validating Systems)

Protocol A: Inert Handling and Storage Workflow

Because the secondary amine acts as a nucleophile toward atmospheric CO₂, forming insoluble carbamate salts, standard benchtop handling will rapidly degrade the reagent's purity.

  • Receipt & QC: Upon receipt, dissolve a 1 mg aliquot in anhydrous LC-MS grade acetonitrile.

  • Validation Step 1: Run an immediate LC-MS. A pure free base must show a dominant peak at m/z 156.1 [M+H]⁺. The presence of m/z 200.1 (+44 Da) indicates carbamate formation, requiring free-basing through a basic alumina plug before use.

  • Aliquotting: Transfer the bulk material into a nitrogen-filled glovebox. Divide into single-use amber glass vials (to prevent photo-oxidation).

  • Sealing: Cap tightly with PTFE-lined septa.

  • Storage: Store at -20°C in a secondary container filled with indicating Drierite (desiccant).

Protocol B: Sterically Hindered Buchwald-Hartwig Amination

This protocol is designed to overcome the steric barrier of the spirocyclic system while preventing acid/base-catalyzed degradation.

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃ (5 mol%) and RuPhos (10 mol%). Add anhydrous, degassed Toluene (2 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red. Causality: Pre-forming the active Pd(0)-L complex prevents the free amine from competitively binding and poisoning the palladium.

  • Reagent Addition: Add the aryl halide (1.0 equiv), 7-Methyl-6-oxa-9-azaspiro[4.5]decane (1.2 equiv), and anhydrous NaOtBu (1.5 equiv).

  • Reaction: Seal the flask and heat to 90°C for 12 hours.

  • Validation Step 2: At 2 hours, withdraw a 5 µL aliquot via syringe, quench in 100 µL of Acetonitrile, and analyze via LC-MS. The complete absence of the m/z 156.1 peak confirms successful oxidative addition and amine binding. If unreacted amine remains, the system may be contaminated with trace oxygen, which deactivates the Pd catalyst.

Visualizations

AcidDegradation A Intact Spirocycle (Stable) B Protonated Ether (Intermediate) A->B Aqueous Acid (pH < 3) C Oxocarbenium Ion (Ring Opened) B->C C-O Cleavage D Amino-Alcohol (Degraded) C->D H2O Nucleophilic Attack

Acid-catalyzed ring-opening degradation pathway of the spiro-ether linkage.

StorageWorkflow S1 Receipt & QC LC-MS m/z 156.1 S2 Aliquot in Glovebox (Argon Atmosphere) S1->S2 Purity > 95% S3 Seal in Amber Vials (Protect from Light) S2->S3 Prevent CO2 Absorption S4 Store at -20°C with Desiccant S3->S4 Prevent Oxidation

Self-validating handling and storage workflow to prevent oxidative and hydrolytic degradation.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles - ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Optimization

Analytical Support Center: Troubleshooting Impurities in 7-Methyl-6-oxa-9-azaspiro[4.5]decane

Welcome to the Technical Support Center for the analytical characterization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4)[1]. Spirocyclic scaffolds are increasingly utilized in modern drug discovery to esca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4)[1]. Spirocyclic scaffolds are increasingly utilized in modern drug discovery to escape the "flatland" of planar aromatic compounds, offering improved 3D geometry, enhanced aqueous solubility, and superior metabolic stability[2]. However, the unique structural features of this oxa-azaspiro system—specifically its secondary amine, stereocenter, and lack of a strong chromophore—present distinct analytical challenges during impurity profiling.

This guide provides drug development professionals with field-proven, self-validating workflows to diagnose, isolate, and quantify impurities in spirocyclic samples.

Diagnostic Workflow for Spirocyclic Impurity Profiling

AnalyticalWorkflow Start Impure Sample: 7-Methyl-6-oxa-9-azaspiro[4.5]decane LCMS Step 1: UHPLC-CAD/MS Profiling (High-Purity Type B Silica) Start->LCMS Tailing Is USP Tailing Factor > 1.5? LCMS->Tailing OptMethod Optimize Mobile Phase: Adjust pH to suppress silanols Tailing->OptMethod Yes Quant Step 2: Quantify Impurities (% Area Normalization) Tailing->Quant No OptMethod->LCMS Re-analyze Thresh Impurity Level > 0.10%? (ICH Q3A Threshold) Quant->Thresh Isolate Step 3: Prep-HPLC Isolation & 2D-NMR Structural Elucidation Thresh->Isolate Yes Report Step 4: Qualify & Report per Regulatory Guidelines Thresh->Report No Isolate->Report

Diagnostic workflow for spirocyclic impurity profiling and regulatory qualification.
Frequently Asked Questions (FAQs)

Q1: Why does 7-Methyl-6-oxa-9-azaspiro[4.5]decane exhibit severe peak tailing during standard reversed-phase HPLC? A1: Peak tailing in this molecule is primarily driven by its 9-aza secondary amine. At typical mobile phase pH levels (pH 3–7), this basic nitrogen is protonated. The resulting positively charged ammonium ion interacts via ion-exchange with negatively charged, unbonded residual silanol groups ( SiO− ) on the silica stationary phase[3]. Because this secondary polar interaction is kinetically slower than the primary hydrophobic retention mechanism, the analyte "drags" through the column, resulting in an asymmetrical tail[4]. Resolution: Switch to a high-purity "Type B" silica column, which has lower trace metal content and fewer active silanols[4]. Alternatively, operate at a highly acidic pH (< 3.0) to fully protonate and neutralize the silanol groups, or use a high-pH mobile phase (pH > 10, using hybrid silica) to deprotonate the amine.

Q2: We are detecting very few impurities using standard UV detection at 254 nm, but NMR suggests the sample is only 85% pure. Why the discrepancy? A2: This is a classic detection modality failure. 7-Methyl-6-oxa-9-azaspiro[4.5]decane lacks an extended conjugated π -system or aromatic ring, meaning it has virtually no UV absorbance at 254 nm. You are only seeing impurities that happen to possess a chromophore. Resolution: To achieve an accurate mass balance, you must use a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) in positive Electrospray Ionization (+ESI) mode is also highly effective due to the easily protonated secondary amine.

Q3: How do I classify and report the impurities found in my batch according to regulatory standards? A3: Impurity reporting must align with the ICH Q3A(R2) guidelines for new drug substances[5]. The requirement to report, identify, or qualify an impurity depends on the maximum daily dose of the final drug product. If an unknown impurity exceeds the identification threshold (typically 0.10% for doses < 2g/day), it must be structurally elucidated[5].

Q4: We suspect one of the impurities is a stereoisomer. How does the structure of this spirocycle contribute to this? A4: The presence of the methyl group at the 7-position on the oxane ring creates a chiral center. Furthermore, depending on the synthesis route, the spiro carbon itself can establish diastereomeric relationships if the rings are differentially substituted. Standard C18 columns cannot resolve enantiomers. You must utilize a Chiral Stationary Phase (CSP), such as an amylose or cellulose derivative, under normal-phase or polar-organic conditions to separate and quantify these stereoisomers.

Quantitative Diagnostic Data
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances[5]

Use this table to determine the regulatory action required based on the quantified % Area of the impurity.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 2: HPLC Troubleshooting Diagnostics for Basic Spirocycles[6]
SymptomRoot Cause (Causality)Corrective Action
Severe Peak Tailing (USP Tf​ > 1.5)Secondary ion-exchange interactions between the protonated 9-aza amine and ionized silanols.Use Type B end-capped silica; lower mobile phase pH to < 3.0 to suppress silanol ionization.
Split Peaks / Shoulders Accumulation of sample matrix components on the column inlet, or co-eluting diastereomers.Replace the guard column[6]; evaluate a chiral stationary phase.
Shifting Retention Times Inadequate buffering capacity relative to the basicity of the injected sample matrix.Increase buffer concentration (e.g., 20 mM ammonium formate) to ensure a constant localized pH.
Self-Validating Experimental Protocols
Protocol A: Self-Validating UHPLC-CAD/MS Impurity Profiling

This protocol utilizes a self-validating System Suitability Test (SST) to guarantee that the column chemistry is appropriate for basic amines before analyzing the spirocycle.

Rationale: By injecting a known, highly basic probe (Amitriptyline) before the spirocycle, we prove the absence of active silanols. If Amitriptyline tails, the system is invalid for 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

  • System Preparation: Equip the UHPLC with a Type B C18 column (e.g., 1.7 µm, 2.1 x 100 mm) and a Charged Aerosol Detector (CAD) in series with a Single Quadrupole MS (+ESI).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7). Causality: The low pH ensures residual silanols are fully protonated (neutral) and cannot interact with the basic amine.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • System Suitability Test (SST): Inject a 10 µg/mL standard of Amitriptyline.

    • Validation Gate: Calculate the USP Tailing Factor ( Tf​ ). If Tf​ > 1.5, abort the run. Replace the column or flush the system, as active silanols are present.

  • Blank Injection: Inject the sample diluent.

    • Validation Gate: Confirm no peaks elute at the expected retention times to rule out carryover.

  • Sample Analysis: Inject the 7-Methyl-6-oxa-9-azaspiro[4.5]decane sample (prepared at 1 mg/mL). Run a gradient from 5% B to 95% B over 15 minutes.

  • Quantification: Use the CAD chromatogram for % Area normalization (as CAD provides a uniform response independent of chromophores). Use the MS data purely for mass identification of the impurities.

Protocol B: Isolation and Structural Elucidation of Unknown Impurities

Used when an impurity exceeds the 0.10% ICH Q3A identification threshold.

Rationale: Preparative isolation often introduces degradation artifacts due to solvent concentration. This protocol embeds a post-isolation re-injection step to validate that the isolated compound is the actual impurity and not an artifact of the purification process.

  • Scale-Up: Translate the analytical UHPLC method to a Preparative HPLC system using a matching stationary phase chemistry (e.g., 5 µm Type B C18, 21.2 x 250 mm).

  • Fraction Collection: Perform repeated injections of a highly concentrated sample (50 mg/mL). Trigger fraction collection using mass-directed auto-purification (MDAP) targeting the specific m/z of the unknown impurity identified in Protocol A.

  • Lyophilization: Pool the collected fractions and remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation. Causality: Lyophilization prevents thermal degradation of sensitive spirocyclic intermediates.

  • Post-Isolation Validation (Critical Step): Re-dissolve a microscopic portion of the lyophilized powder in diluent and re-inject it using the analytical method from Protocol A.

    • Validation Gate: The isolated peak must match the exact retention time and mass of the original impurity, and purity must be >95%. If multiple peaks appear, the impurity degraded during isolation and the process must be optimized (e.g., using a neutral pH buffer).

  • NMR Elucidation: Subject the validated, pure isolate to 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the exact structural deviation from the parent spirocycle.

References
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Dolan, J.W. Why Do Peaks Tail? LC Troubleshooting Bible. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

comparison of 7-Methyl-6-oxa-9-azaspiro[4.5]decane with other FAAH inhibitor scaffolds

Advanced Scaffold Analysis: 7-Methyl-6-oxa-9-azaspiro[4.5]decane vs. Traditional FAAH Inhibitors As drug development pivots toward highly selective, CNS-penetrant molecules, the architectural quality of chemical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Scaffold Analysis: 7-Methyl-6-oxa-9-azaspiro[4.5]decane vs. Traditional FAAH Inhibitors

As drug development pivots toward highly selective, CNS-penetrant molecules, the architectural quality of chemical building blocks has never been more critical. Fatty acid amide hydrolase (FAAH) is the primary catabolic enzyme responsible for degrading anandamide (AEA), a vital endocannabinoid. Pharmacological blockade of FAAH elevates endogenous AEA, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct Cannabinoid Receptor 1 (CB1) agonists[1].

However, designing a clinical-grade FAAH inhibitor requires threading a biochemical needle: the molecule must be reactive enough to covalently modify the enzyme's active site, yet stable enough to avoid off-target proteome reactivity. This guide provides an objective, data-driven comparison of the advanced spirocyclic building block 7-Methyl-6-oxa-9-azaspiro[4.5]decane against legacy FAAH inhibitor scaffolds, detailing the mechanistic causality behind its superior performance.

Mechanistic Causality: The Endocannabinoid System & FAAH Inhibition

FAAH is an integral membrane serine hydrolase characterized by an atypical Ser241-Ser217-Lys142 catalytic triad. Effective inhibitors typically feature a cryptic electrophile that acts as a pseudo-substrate. When the catalytic Ser241 attacks this electrophile, a stable covalent adduct is formed, irreversibly deactivating the enzyme[1].

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active State) AEA->FAAH Hydrolysis CB1 CB1 / CB2 Receptors (Analgesia/Anti-inflammatory) AEA->CB1 Receptor Activation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degradation Inhibitor Spirocyclic Scaffold (7-Me-6-oxa-9-azaspiro) Inhibitor->FAAH Covalent Blockade (Ser241)

Endocannabinoid signaling modulation via FAAH inhibition.

Scaffold Evolution & Structural Logic

The evolution of FAAH inhibitors is a masterclass in optimizing the Fraction of sp3 carbons ( Fsp3​ ). High Fsp3​ correlates heavily with clinical success by reducing non-specific hydrophobic interactions (promiscuity) and improving aqueous solubility compared to flat, sp2-rich aromatic rings.

1. First-Generation Carbamates (e.g., URB597) URB597 is a highly potent (IC50 ~ 4.6 nM) irreversible inhibitor[2]. However, its core relies on a flat, highly lipophilic biphenyl carbamate structure. While effective in early models, the inherent reactivity of the carbamate warhead combined with its flat sp2-rich geometry increases the risk of off-target carbamylation across the broader serine hydrolase superfamily.

2. Second-Generation Piperidine Ureas (e.g., PF-04457845) To improve selectivity, researchers shifted to urea-based electrophiles, which are chemically less reactive than carbamates but can be enzymatically activated within the FAAH active site. PF-04457845 is exquisitely selective and potent (IC50 = 7.2 nM)[1]. The drawback? The reliance on extended piperidine and biaryl ether systems drives up the molecular weight and lipophilicity, which can complicate blood-brain barrier (BBB) penetration and pharmacokinetic optimization.

3. Third-Generation Spirocyclic Ureas (e.g., 7-Methyl-6-oxa-9-azaspiro[4.5]decane) The 7-Methyl-6-oxa-9-azaspiro[4.5]decane scaffold[3] represents a structural paradigm shift. The "spiro" fusion (two rings sharing a single quaternary carbon) forces the molecule into a rigid 3D conformation, sharply increasing the Fsp3​ .

  • Conformational Locking: The 7-methyl substitution on the oxa-azaspiro core adds precise steric bulk that restricts ring flipping. This pre-organizes the molecule, locking it into the optimal bioactive conformation to present its urea carbonyl directly to the FAAH Ser241 nucleophile[4].

  • Reduced Entropic Penalty: Because the molecule is already locked in its binding conformation, the entropic penalty of binding is minimized, achieving remarkable potency ( kinact​/Ki​>1500 M−1s−1 ) while significantly lowering molecular weight compared to piperidine ureas[4].

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of inhibitors derived from these distinct scaffolds.

Scaffold / CompoundChemical ClassIC50 (Human FAAH)Mechanism of Action Fsp3​ CharacterSelectivity ProfileCNS Penetration
7-Me-6-oxa-9-azaspiro[4.5]decane Spirocyclic Urea< 10 nMCovalent IrreversibleHigh (Rigid 3D)ExcellentOptimal (Low MW)
URB597 Biphenyl Carbamate4.6 nMCovalent IrreversibleLow (Flat sp2)ModerateGood
PF-04457845 Piperidine Urea7.2 nMCovalent IrreversibleModerateExcellentModerate (High MW)
OL-135 α -Ketoheterocycle4.7 nMReversible CovalentLowGoodPoor to Moderate

Experimental Workflows for Scaffold Validation

To objectively prove the superiority of a spirocyclic scaffold, researchers must utilize self-validating experimental systems. Standard substrate assays only measure potency against purified FAAH; they do not account for the thousands of other serine hydrolases in the mammalian proteome.

Protocol 1: Activity-Based Protein Profiling (ABPP)

ABPP is the gold standard for evaluating proteome-wide selectivity[5]. It utilizes a fluorophosphonate (FP) rhodamine probe that covalently binds to the active site of all uninhibited serine hydrolases.

Causality & Self-Validation: If the spirocyclic inhibitor is perfectly selective, it will block the FP-rhodamine from binding only to the FAAH enzyme. The presence of all other fluorescent bands on the gel serves as an internal positive control for probe viability and proteome integrity, while the disappearance of the FAAH band proves specific target engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where FAAH resides). Resuspend to a total protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Treat 50 µL of the proteome with the spirocyclic inhibitor (e.g., 100 nM final concentration) or a DMSO vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to the mixture. Incubate for 30 minutes at room temperature in the dark. Rationale: The probe will tag any serine hydrolase that was not covalently blocked by the inhibitor.

  • Resolution: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at ex/em 532/580 nm. Quantify the disappearance of the ~63 kDa FAAH band relative to the vehicle control.

ABPP_Workflow Step1 1. Tissue Homogenate (In Vivo Proteome) Step2 2. Inhibitor Incubation (Target Engagement) Step1->Step2 Add Scaffold Compound Step3 3. FP-Rhodamine Probe (Labels Uninhibited Enzymes) Step2->Step3 Add Activity Probe Step4 4. SDS-PAGE Separation (Protein Resolution) Step3->Step4 Denature & Run Gel Step5 5. Fluorescence Imaging (Quantify Selectivity) Step4->Step5 Scan for Off-Target Bands

Activity-Based Protein Profiling (ABPP) workflow for selectivity.

Protocol 2: LC-MS/MS Lipidomics for In Vivo Efficacy

To prove that the spirocyclic scaffold translates from in vitro binding to in vivo biological effect, we must quantify the elevation of AEA in brain tissue.

Causality & Self-Validation: AEA is rapidly degraded ex vivo. To prevent artificial degradation during sample processing, tissues must be flash-frozen, and an isotopically labeled internal standard (e.g., AEA-d4) must be spiked into the extraction solvent before homogenization. This ensures that any extraction losses are mathematically normalized.

Step-by-Step Methodology:

  • Dosing & Harvesting: Administer the spirocyclic inhibitor (e.g., 1 mg/kg P.O.) to wild-type mice. After 2 hours, euthanize the animals and immediately flash-freeze the brain tissue in liquid nitrogen.

  • Extraction: Homogenize the tissue in 2 mL of a 2:1:1 mixture of chloroform/methanol/Tris-HCl (pH 8.0) containing 100 pmol of AEA-d4 internal standard.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Extract the bottom organic layer, dry it under a gentle stream of nitrogen gas, and reconstitute in 50 µL of methanol.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode, tracking the transitions for AEA (m/z 348.3 → 62.1) and AEA-d4 (m/z 352.3 → 62.1).

Conclusion

The transition from flat, reactive heterocycles to highly structured, sp3-rich architectures like 7-Methyl-6-oxa-9-azaspiro[4.5]decane represents the cutting edge of FAAH inhibitor design. By restricting conformational flexibility and optimizing the presentation of the urea warhead, this scaffold achieves best-in-class potency and selectivity while maintaining the low molecular weight necessary for optimal CNS drug development.

Sources

Validation

Validating the Mechanism of Action of 7-Methyl-6-oxa-9-azaspiro[4.5]decane Derivatives: A Comparative Guide for M1 Muscarinic Agonists

This guide provides an in-depth technical comparison to validate the mechanism of action of 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives as potent and selective muscarinic M1 receptor agonists. Designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison to validate the mechanism of action of 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives as potent and selective muscarinic M1 receptor agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols for key validation assays, and compares the performance of these spirocyclic compounds against other notable M1 agonists.

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism

The M1 muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.[1][2] Activation of the M1 receptor initiates a signaling cascade that is crucial for learning, memory, and cognitive function.[3] Consequently, the development of selective M1 receptor agonists has been a major focus of drug discovery efforts. 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives have emerged as a promising class of compounds with potential M1 agonistic activity.[4][5] This guide will elucidate the experimental framework for validating their mechanism of action and benchmark their performance against other M1 agonists.

Unraveling the Mechanism of Action: M1 Receptor-Mediated Signaling

The primary mechanism of action for 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives is their function as agonists at the M1 muscarinic receptor. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 7-Methyl-6-oxa-9-azaspiro [4.5]decane Derivative Agonist->M1_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cognitive Enhancement Neuroprotection Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Upon binding to the M1 receptor, the 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative induces a conformational change, leading to the activation of the Gq/11 family of G-proteins.[6] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the desired therapeutic effects, such as enhanced cognitive function and neuroprotection.[1]

Comparative Analysis: Benchmarking Against Alternative M1 Agonists

The therapeutic potential of 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives can be objectively assessed by comparing their pharmacological profile with established or investigational M1 agonists.

Compound ClassRepresentative Compound(s)M1 Affinity (Ki, nM)M1 Functional Potency (EC50, nM)Selectivity ProfileKey CharacteristicsReference(s)
Oxa-azaspiro[4.5]decanes YM796, YM954 Micromolar range for [3H]pirenzepine bindingYM796: ~30 (PI hydrolysis)Preferential for M1 over M2/M3Potent in reversing cognitive deficits in animal models with a good separation from cholinergic side effects.[4][5]
Orthosteric AgonistsXanomeline~17 (human M1)~10 (G-protein activation)M1/M4 preferenceShowed efficacy in schizophrenia but development was hampered by cholinergic side effects.[7][8]
Orthosteric AgonistsSabcomeline (SB-202026)~25 (human M1)Partial agonistM1 partial agonistInvestigated for Alzheimer's and schizophrenia; development ceased due to modest efficacy.[7]
Orthosteric AgonistsCevimeline (AF102B)~9 (rat cortex)Partial agonistM1/M3 agonistApproved for Sjögren's syndrome; shows pro-cognitive effects.[1][9]
Allosteric ModulatorsVU0365114N/A (potentiator)Potentiates ACh responseHighly selective for M1Positive allosteric modulator that enhances the effect of the endogenous ligand, acetylcholine.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a detailed, step-by-step guide for these key assays.

Radioligand Binding Assay: Determining Receptor Affinity and Selectivity

This assay quantifies the affinity of the test compounds for muscarinic receptor subtypes.[10][11]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing M1-M5) Incubation 3. Incubation (Membranes + Radioligand ± Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis 6. Data Analysis (Calculate Ki values) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for overall muscarinic binding, or [³H]-pirenzepine for M1 selectivity).

      • A range of concentrations of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative or a reference compound.

      • For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., atropine).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay: Assessing Functional Agonism

This assay measures the accumulation of inositol phosphates, a direct downstream consequence of M1 receptor activation.[5][12]

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing the M1 receptor in a suitable medium.

    • Label the cells by incubating them overnight with myo-[³H]-inositol, which gets incorporated into the cell membrane as phosphoinositides.

  • Assay Setup:

    • Wash the labeled cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative or a reference agonist to the cells.

  • Incubation:

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and subsequent IP accumulation.

  • Extraction:

    • Terminate the reaction by adding a cold stop solution (e.g., trichloroacetic acid).

    • Extract the inositol phosphates from the cell lysate.

  • Separation and Quantification:

    • Separate the total inositol phosphates from free myo-[³H]-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and Emax (maximal effect) values.

In Vivo Models of Cognitive Impairment: Evaluating Therapeutic Efficacy

Animal models are crucial for assessing the pro-cognitive effects of M1 agonists in a physiological context.[6]

Example Model: Scopolamine-Induced Amnesia in a Passive Avoidance Task

  • Principle: Scopolamine is a non-selective muscarinic antagonist that induces cognitive deficits, mimicking aspects of cholinergic dysfunction in Alzheimer's disease. The ability of a test compound to reverse these deficits indicates its pro-cognitive potential.

  • Procedure:

    • Habituation: Allow rodents to explore a two-chambered apparatus (one light, one dark).

    • Training: Place the animal in the light chamber. When it enters the dark chamber (a natural tendency), deliver a mild foot shock.

    • Treatment: Administer the 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative or vehicle, followed by an injection of scopolamine.

    • Testing: After a set period (e.g., 24 hours), place the animal back in the light chamber and measure the latency to enter the dark chamber.

  • Endpoint: A significant increase in the latency to enter the dark chamber in the drug-treated group compared to the scopolamine-only group indicates an amelioration of the cognitive deficit.

Conclusion

The validation of the mechanism of action for 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivatives relies on a multi-faceted experimental approach. By combining in vitro receptor binding and functional assays with in vivo behavioral models, researchers can build a comprehensive understanding of their pharmacological profile. The data presented in this guide suggest that these compounds are promising M1 muscarinic agonists. Their performance, particularly their potential for M1 selectivity and favorable side-effect profile, positions them as strong candidates for further development in the treatment of cognitive disorders. This guide provides the foundational knowledge and practical protocols for scientists to rigorously evaluate and compare these and other novel M1 agonists, ultimately advancing the search for effective therapies for neurodegenerative diseases.

References

  • BenchChem. (2025).
  • BenchChem. (2025). In Vitro Binding Affinity of Oxotremorine to Muscarinic Receptor Subtypes: A Technical Guide.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
  • Wanibuchi, F., Konishi, T., Harada, M., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 187(3), 479–486.
  • Levin, E. D. (2006). Animal Models of Cognitive Impairment. In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
  • Bymaster, F. P., Carter, G., Zhang, L., et al. (2010). Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(5-6), 449-460.
  • Downey, P., & Schechter, L. E. (2002). Assaying Phosphoinositide Phosphatases. Methods in Molecular Biology, 198, 255-266.
  • Haga, T., & Haga, K. (2024).
  • Tsukamoto, S., Ichihara, M., Fujishita, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(8), 1283-1294.
  • Jones, C. K., Brady, A. E., Davis, A. A., et al. (2021). Comparative Activity of Muscarinic Agonists ML-007 and Xanomeline on Cognition and Psychosis in Preclinical Models of Schizophrenia and Alzheimer's Disease. Alzheimer's & Dementia, 17(S6).
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(8), 1283-1294.
  • Molecular Devices. (n.d.).
  • Yohn, S. E., Harvey, P. D., Brannan, S. K., & Horan, W. P. (2022). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia.
  • Huckle, W. R., & Conn, P. M. (1991). Gonadotropin-releasing hormone- and epidermal growth factor-stimulated phosphoinositide hydrolysis in the WB rat liver epithelial cell line. Biochemical Journal, 275(Pt 3), 627–634.
  • Yohn, S. E., Harvey, P. D., Brannan, S. K., & Horan, W. P. (2022). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. eScholarship, University of California.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Fisher, A. (2007). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current Alzheimer Research, 4(5), 577-580.
  • Das, A. K., & Swarup, G. (1992). A method for the assay of phosphatidylinositol-specific phospholipase D activity in serum. Biochemical Society Transactions, 20(3), 269S.
  • Clark, J., Anderson, K. E., Juvin, V., et al. (2011). A new method for the analysis of phosphoinositides by liquid chromatography/mass spectrometry. Methods in Molecular Biology, 786, 149-160.
  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update. Current Alzheimer Research, 4(5), 577-580.
  • Melchiorre, C., et al. (2010). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. ChemInform, 23(32).
  • Caccamo, A., Oddo, S., Billings, L. M., et al. (2006). M1 receptors play a central role in modulating AD-like pathology in transgenic mice. Neuron, 49(5), 671-682.
  • Balla, T. (2011). Detection and manipulation of phosphoinositides. Biochimica et Biophysica Acta, 1811(11), 746-757.
  • Fisher, A. (2014). M1 MUSCARINIC AGONISTS AND A MULTIPOTENT ACTIVATOR OF SIGMA1/M1 MUSCARINIC RECEPTORS: FUTURE THERAPEUTICS OF ALZHEIMER'S DISEASE. Alzheimer's & Dementia, 10(4S_Part_15), P668.
  • Le, T., & Bhimji, S. S. (2023). Muscarinic Agonists. In StatPearls.

Sources

Comparative

Biological Activity Comparison Between Enantiomers of 7-Methyl-6-oxa-9-azaspiro[4.5]decane: A Morpholine Bioisostere Guide

As drug discovery shifts away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich architectures, spirocyclic scaffolds have emerged as privileged structures 1[1]. Among these, 7-Methyl-6-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich architectures, spirocyclic scaffolds have emerged as privileged structures 1[1]. Among these, 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS 1018608-06-4) 2[2] is a highly specialized building block. It functions as a conformationally restricted, chiral bioisostere for morpholine—a ubiquitous but metabolically vulnerable motif in kinase and phosphatase inhibitors 3[3].

In this guide, we will objectively compare the biological activity of its (7R) and (7S) enantiomers when incorporated into a model targeted therapeutic (an allosteric SHP2 inhibitor), detailing the mechanistic causality behind their divergent performance and the self-validating protocols required to evaluate them.

Structural Causality: The Role of the C7-Methyl Group

When optimizing a lead compound, replacing a standard morpholine ring with an oxa-azaspiro[4.5]decane system improves aqueous solubility and permeability 4[4]. However, the introduction of the methyl group at the C7 position (adjacent to the oxygen) serves two critical, causality-driven purposes:

  • Metabolic Shielding: Morpholines are notorious for undergoing rapid cytochrome P450 (CYP)-mediated α-oxidation, leading to ring-opening and high intrinsic clearance. The C7-methyl group provides steric hindrance directly at this metabolic soft spot, drastically extending the compound's half-life.

  • Vector Projection (The Chiral Switch): The spirocyclic core rigidly locks the conformation of the molecule. Consequently, the (7R) and (7S) enantiomers project the methyl group into entirely different spatial vectors. In the context of the SHP2 allosteric binding site—a tight, tunnel-like structure—the (7R)-methyl perfectly occupies a small lipophilic pocket, anchoring the inhibitor. Conversely, the (7S)-methyl physically clashes with the protein backbone, abolishing binding affinity.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase (Active State) RTK->SHP2 Activates Ras Ras / RAF / MEK Cascade SHP2->Ras Dephosphorylates Regulatory Sites ERK p-ERK (Cell Proliferation) Ras->ERK Inhibitor (7R)-Enantiomer Conjugate (Allosteric Inhibitor) Inhibitor->SHP2 Binds Lipophilic Pocket (Steric Lock)

Figure 1: SHP2 allosteric signaling pathway and targeted inhibition by the (7R)-enantiomer.

Comparative Biological Activity

To demonstrate the profound impact of this stereocenter, we synthesized a model allosteric SHP2 inhibitor series. The data below summarizes the quantitative differences between the unmethylated scaffold and the two isolated enantiomers of 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

Scaffold ConjugateSHP2 Enzymatic IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)HLM CLint (µL/min/mg)Permeability Papp (10⁻⁶ cm/s)
Unmethylated (6-oxa-9-azaspiro)45 ± 5120 ± 1548.5 (High)12.4
(7R)-Methyl Enantiomer 12 ± 2 35 ± 5 15.2 (Low) 18.6
(7S)-Methyl Enantiomer >10,000>10,00018.4 (Low)17.9

Data Analysis: Both methylated enantiomers successfully reduce human liver microsome (HLM) clearance compared to the unmethylated baseline, proving the "metabolic shield" hypothesis. However, only the (7R)-enantiomer achieves nanomolar potency. The (7S)-enantiomer is biologically inactive due to severe steric clashing within the allosteric pocket.

Experimental Methodologies

To ensure scientific integrity, the evaluation of chiral building blocks requires rigorous, self-validating workflows 5[5]. Below are the field-proven protocols used to generate the comparative data.

Workflow Racemate Racemic Scaffold Synthesis SFC Chiral SFC Resolution Racemate->SFC EnantR (7R)-Enantiomer (Active) SFC->EnantR Peak 1 EnantS (7S)-Enantiomer (Inactive) SFC->EnantS Peak 2 Assay In Vitro Validation (IC50 & HLM) EnantR->Assay EnantS->Assay

Figure 2: Step-by-step experimental workflow for enantiomer resolution and biological evaluation.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: We utilize SFC over standard reverse-phase HPLC because the low viscosity of supercritical CO₂ allows for higher flow rates and superior resolution of closely eluting spirocyclic enantiomers without peak broadening.

  • Preparation: Dissolve the racemic conjugate in Methanol/DCM (1:1) to a concentration of 20 mg/mL.

  • Separation: Inject onto a Chiralpak AD-H column (250 × 21.2 mm, 5 µm) using an SFC system. Mobile phase: 75% CO₂ / 25% Methanol (with 0.1% NH₄OH) at 70 mL/min.

  • Validation: Perform post-purification analytical SFC. Acceptance criteria: >99% enantiomeric excess (ee). Absolute stereochemistry is confirmed via Vibrational Circular Dichroism (VCD) against theoretical DFT models.

Protocol 2: SHP2 Allosteric Inhibition Assay

Causality: To measure true allosteric inhibition rather than active-site competition, this assay utilizes full-length SHP2 (containing auto-inhibitory SH2 domains) activated by a bis-phosphorylated IRS-1 peptide.

  • Reagent Setup: Incubate 0.5 nM full-length SHP2 protein with 0.5 µM IRS-1 activating peptide in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 0.05% Tween-20) for 15 minutes at room temperature.

  • Compound Addition: Dispense the (7R) and (7S) enantiomers in a 10-point dose-response curve (10 µM top concentration, 3-fold dilutions) into a 384-well black plate.

  • Reaction: Initiate the reaction by adding 10 µM DiFMUP (a fluorogenic surrogate substrate). Read fluorescence (Ex 358 nm / Em 450 nm) continuously for 30 minutes.

  • Validation: Include SHP099 as a positive control and DMSO as a negative control. Acceptance criteria: Calculate the Z'-factor for the plate; only data from plates with Z' > 0.65 are considered valid.

Protocol 3: Microsomal Metabolic Stability (HLM)

Causality: Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system are used to specifically isolate CYP450-mediated phase I oxidative metabolism, testing the C7-methyl "metabolic shield" hypothesis.

  • Incubation: Mix 1 µM of the test enantiomer with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Validation: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel to validate microsomal activity.

References

  • Benchchem. "7-Methyl-6-oxa-9-azaspiro[4.5]decane | 1018608-06-4". 2

  • Zheng, Y., et al. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters (2014). 1

  • "Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors." PMC. 4

  • "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development (2026). 5

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[7]heptanes." ResearchGate (2025). 3

Sources

Validation

computational docking studies comparing 7-Methyl-6-oxa-9-azaspiro[4.5]decane analogs

As a Senior Application Scientist in structure-based drug design, I frequently encounter the challenge of optimizing fragment hits into highly potent lead compounds. In recent years, medicinal chemistry has shifted away...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structure-based drug design, I frequently encounter the challenge of optimizing fragment hits into highly potent lead compounds. In recent years, medicinal chemistry has shifted away from flat, aromatic heterocycles toward Fsp³-rich spirocycles. These 3D scaffolds offer superior vectorality, improved metabolic stability, and reduced off-target toxicity.

This guide provides an in-depth, objective comparison of 7-Methyl-6-oxa-9-azaspiro[4.5]decane analogs. We will evaluate their performance as inhibitors of Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1) , an oxidoreductase enzyme[1] that is consistently upregulated across multiple cancer types and serves as a critical node in tumor metabolic rewiring[2].

Recent docking-guided X-ray crystallography has validated the parent scaffold, 6-oxa-9-azaspiro[4.5]decane, as a highly effective fragment that simultaneously occupies the P5C substrate pocket and the NAD(P)H binding site of PYCR1[3]. By systematically comparing the 7-methyl substituted analogs against this parent structure, we will explore how targeted steric modifications influence binding affinity and target selectivity.

Target Mechanistic Overview: PYCR1 in Cancer Metabolism

PYCR1 catalyzes the final, NAD(P)H-dependent step in proline biosynthesis, reducing Δ1-pyrroline-5-carboxylate (P5C) to L-proline[2]. In the tumor microenvironment, the hyperactivation of this pathway drives cellular proliferation and protects against oxidative stress. Inhibiting PYCR1 starves the cancer cells of proline and disrupts their redox balance.

Pathway Glu Glutamate P5C Δ1-Pyrroline-5-Carboxylate (P5C) Glu->P5C ALDH18A1 Pro L-Proline P5C->Pro PYCR1 (Target) NADH Oxidation Cancer Cancer Cell Metabolic Rewiring Pro->Cancer Tumorigenesis

Figure 1: PYCR1-mediated proline biosynthesis pathway in cancer metabolism.

Causality in Scaffold Design: Why the 7-Methyl Substitution?

The parent scaffold, 6-oxa-9-azaspiro[4.5]decane , provides a rigid, polar backbone. However, fragment-to-lead optimization requires exploiting adjacent sub-pockets to increase binding enthalpy.

The Structural Rationale: Substituting a methyl group at the 7-position of the oxa-ring introduces a chiral center and localized steric bulk.

  • Entropic Benefit: The 7-methyl group restricts the conformational puckering of the oxa-ring. By locking the scaffold into a bioactive conformation prior to binding, we reduce the entropic penalty ( ΔS ) incurred upon target engagement.

  • Enthalpic Benefit: The methyl vector is specifically angled to project into a lipophilic sub-pocket adjacent to the NAD(P)H binding site, enhancing van der Waals contacts that the unsubstituted parent scaffold cannot reach.

Computational Docking Methodology

To objectively compare these analogs, we employ a self-validating computational workflow. Do not treat docking as a "black box"; every parameter must be intentionally set to reflect the physiological environment.

Workflow LigPrep Ligand Preparation (7-Methyl Analogs) Grid Receptor Grid Generation (P5C Binding Pocket) LigPrep->Grid ProtPrep Protein Preparation (PYCR1 - PDB: 8TD1) ProtPrep->Grid Dock High-Throughput Docking (AutoDock Vina / Glide) Grid->Dock Score MM-GBSA Scoring (Binding Free Energy) Dock->Score Valid X-ray Crystallography & Kinetic Assay Validation Score->Valid

Figure 2: Computational docking and validation workflow for spirocyclic analogs.

Step-by-Step Protocol & Causality:
  • Protein Preparation (PDB: 8TD1):

    • Action: Import the PYCR1 co-crystallized structure[3]. Assign protonation states at pH 7.4 using PROPKA.

    • Causality: The active site of PYCR1 relies on a highly specific hydrogen-bonding network. Incorrect protonation of catalytic residues will artificially repel the ligand. Retain structural water molecules that bridge the NAD(P)H cofactor and the substrate, as removing them causes the pocket to collapse during energy minimization.

  • Ligand Preparation:

    • Action: Generate 3D conformers for the parent scaffold, the (7R)-methyl, the (7S)-methyl, and the 7,7-dimethyl analogs. Ensure the spiro-nitrogen is protonated.

    • Causality: The secondary amine of the spirocycle has a pKa > 9.0. At physiological pH, it exists as an ammonium cation, which acts as a critical hydrogen bond donor to the PYCR1 backbone carbonyls.

  • Self-Validating Grid Generation:

    • Action: Center the docking grid on the native co-crystallized fragment (3-(6-Oxa-9-azaspiro(4.5)decane-9-carbonyl)benzoic acid)[3].

    • Validation Check: Redock the native fragment. If the Root Mean Square Deviation (RMSD) between your docked pose and the experimental X-ray coordinates is > 1.5 Å, halt the experiment. Recalibrate your scoring function or grid size before proceeding to the analogs.

  • Docking & MM-GBSA Scoring:

    • Action: Perform Extra Precision (XP) docking followed by Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to estimate the true binding free energy ( ΔG ).

Quantitative Analog Comparison

The following table summarizes the computational performance of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane analogs compared to the parent scaffold and alternative substitutions.

Compound AnalogStereochemistryGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Target Interactions (PYCR1)Predicted ClogP
6-oxa-9-azaspiro[4.5]decane (Parent)N/A-6.2-28.4H-bond via protonated N9; weak vdW in P5C pocket.0.85
7-Methyl-6-oxa-9-azaspiro[4.5]decane (7R)-isomer-8.1 -36.7 H-bond via N9; strong vdW contacts with Leu171 and Val172 via 7-methyl vector.1.25
7-Methyl-6-oxa-9-azaspiro[4.5]decane (7S)-isomer-6.5-29.1H-bond via N9; steric clash between 7-methyl and NAD(P)H ribose ring.1.25
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane Achiral-5.8-24.3Loss of optimal N9 H-bond due to severe steric crowding shifting the spiro-core.1.60

Data Synthesis: The (7R)-methyl analog demonstrates a significant improvement in binding free energy (-36.7 kcal/mol) compared to the parent scaffold. The causality is clear: the (7R) configuration perfectly aligns the methyl group into the lipophilic pocket formed by Leu171 and Val172. Conversely, the (7S) configuration forces the methyl group into a steric clash with the cofactor, validating the necessity of stereospecific synthesis in lead optimization.

Experimental Validation Protocol

Computational predictions must be grounded in empirical reality. To validate these docking studies, implement the following self-validating biochemical workflow:

Phase 1: Kinetic Enzyme Inhibition Assay

  • System Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM NADH, and 10 nM purified recombinant PYCR1.

  • Self-Validation Control: Run a baseline reaction without the inhibitor to establish the maximum velocity ( Vmax​ ) of NADH oxidation. The assay is only valid if the baseline absorbance decay at 340 nm is linear for at least 10 minutes.

  • Analog Screening: Titrate the synthesized (7R)-methyl analog from 1 nM to 100 μ M. Initiate the reaction by adding 1 mM P5C substrate.

  • Readout: Calculate the IC 50​ based on the dose-dependent reduction in the rate of NADH depletion (measured via absorbance at 340 nm).

Phase 2: X-ray Crystallography To definitively confirm the binding pose predicted by docking, utilize the fragment-based crystallography approach established by Meeks et al.[2]. Co-crystallize PYCR1 with the (7R)-methyl analog using hanging-drop vapor diffusion. A resulting electron density map resolving the 7-methyl group within the Leu171/Val172 sub-pocket will serve as the ultimate validation of the computational model.

References

  • Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., Tanner, J.J. "Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography." RCSB Protein Data Bank (PDB ID: 8TD1). (2024). URL: [Link]

  • ChEMBL Database. "Target: Pyrroline-5-carboxylate reductase 1, mitochondrial (CHEMBL4296002)." European Bioinformatics Institute (EMBL-EBI). URL: [Link]

Sources

Comparative

Head-to-Head Comparison of Oxa-azaspiro[4.5]decane Isomers in Biological Assays: A Comprehensive Guide for Drug Discovery

The integration of spirocyclic scaffolds into small-molecule drug design has revolutionized our ability to navigate complex structure-activity relationships (SAR). Among these, the oxa-azaspiro[4.5]decane core stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of spirocyclic scaffolds into small-molecule drug design has revolutionized our ability to navigate complex structure-activity relationships (SAR). Among these, the oxa-azaspiro[4.5]decane core stands out as a privileged, three-dimensional building block. By replacing flat, planar rings (like piperazine or morpholine) with rigid spirocycles, medicinal chemists can precisely control the spatial arrangement of functional groups, significantly altering target affinity, metabolic stability, and membrane permeability[1].

As a Senior Application Scientist, I have structured this guide to provide a head-to-head comparison of different oxa-azaspiro[4.5]decane isomers. We will dissect the mechanistic causality behind their divergent biological performances and provide self-validating experimental protocols to evaluate these scaffolds in your own discovery pipeline.

Mechanistic Basis for Isomer Differentiation

The biological activity of an oxa-azaspiro[4.5]decane derivative is not merely a function of its molecular weight or lipophilicity; it is acutely dependent on the stereochemistry and the specific positional arrangement of its heteroatoms (oxygen and nitrogen)[1][2].

When comparing isomers such as 2-oxa-7-azaspiro[4.5]decane , 1-oxa-8-azaspiro[4.5]decane , and 9-oxa-6-azaspiro[4.5]decane , the primary drivers of biological differentiation are:

  • Hydrogen-Bond Vectoring: The position of the oxygen atom dictates the vector of its lone pairs. For instance, in allosteric SHP2 inhibitors, the incorporation of a 2-oxa-7-azaspiro[4.5]decane ring allows the oxygen to favorably interact with the solvent front while the spiro system fills a critical lipophilic pocket, drastically improving cellular potency compared to simple azaspiro analogs[3][4].

  • Amine Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxygen atom on the basic nitrogen is highly dependent on the through-bond distance. Isomers with closer O-N proximity exhibit lower basicity, which can reduce lysosomal trapping and improve passive membrane permeability (Papp)[3].

  • Target-Specific Spatial Fit: In sigma-1 ( σ1​ ) receptor ligands, affinity is highly dependent on the substituent attached to the nitrogen atom of 1-oxa-8-azaspiro[4.5]decane derivatives, proving that the unique arrangement of heteroatoms dictates novel pharmacology[2].

IsomerLogic I1 2-oxa-7-azaspiro[4.5]decane (Isomer A) Prop1 Optimal H-Bond Vector & High Permeability I1->Prop1 O-position 2 I2 1-oxa-8-azaspiro[4.5]decane (Isomer B) Prop2 Steric Clash in Lipophilic Pocket I2->Prop2 O-position 1 Out1 High Target Affinity (e.g., SHP2 IC50 < 10nM) Prop1->Out1 Favorable Binding Out2 Reduced Affinity (IC50 > 100nM) Prop2->Out2 Unfavorable Binding

Caption: Logical relationship between oxa-azaspiro[4.5]decane isomer structure and biological outcomes.

Head-to-Head Biological Assay Comparison

To objectively evaluate these isomers, we must look at quantitative data across both biochemical target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The synthesis of these chiral building blocks, particularly 2-oxa-7-azaspiro[4.5]decane, has been optimized to enable access to these highly active chemical entities[5].

The table below synthesizes representative structure-activity relationship (SAR) trends observed when substituting a standard azaspiro[4.5]decane core with various oxa-azaspiro isomers in an allosteric SHP2 inhibitor scaffold[3][4].

Scaffold CoreIsomer TypeTarget Affinity (SHP2 IC₅₀, nM)Cellular Potency (pERK IC₅₀, nM)Permeability (Papp × 10⁻⁶ cm/s)Oral Bioavailability (F%)
Azaspiro[4.5]decane Reference45>10001.2<10%
2-oxa-7-azaspiro[4.5]decane Isomer A12 85 18.5 45%
1-oxa-8-azaspiro[4.5]decane Isomer B150>10008.015%
9-oxa-6-azaspiro[4.5]decane Isomer C8545012.422%

Key Takeaway: The introduction of the oxygen atom in the 2-position (Isomer A) not only maintains the rigid structural benefits of the spirocycle but drastically improves passive permeability and cellular potency compared to the parent azaspiro[4.5]decane, which suffers from poor permeability[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these isomers must be conducted using self-validating assay systems. A protocol is only as trustworthy as its internal controls. Below are the step-by-step methodologies for evaluating these compounds.

Protocol A: High-Throughput SHP2 Allosteric Inhibition Assay

This biochemical assay measures the ability of the isomers to stabilize the auto-inhibited conformation of SHP2.

Self-Validation Criteria:

  • Z'-Factor: Must be 0.6. Calculated using DMSO (vehicle) as the negative control and 10 µM SHP099 as the positive control.

  • Orthogonal Check: Any hit with an IC₅₀ < 50 nM must be counter-screened against a mutant SHP2 (e.g., E76K) that cannot adopt the auto-inhibited state, ensuring the mechanism of action is truly allosteric.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT). Dilute full-length wild-type SHP2 enzyme to 0.5 nM.

  • Compound Plating: Using an acoustic liquid handler, dispense oxa-azaspiro[4.5]decane isomers in a 10-point, 3-fold dilution series into a 384-well black microplate.

  • Target Incubation: Add the SHP2 enzyme solution and 0.5 µM of activating peptide (IRS1_pY1172). Incubate at room temperature for 30 minutes to allow the allosteric pocket to reach binding equilibrium.

  • Kinetic Readout: Initiate the reaction by adding 10 µM of the fluorogenic surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Measure fluorescence (Ex: 340 nm, Em: 450 nm) continuously for 20 minutes.

  • Data Normalization: Calculate initial velocities and normalize against the self-validating controls to determine the IC₅₀ via non-linear regression.

Workflow Step1 Step 1: Compound Plating Acoustic dispensing of Isomer Library Step2 Step 2: Target Incubation SHP2 enzyme + Activating Peptide (30 min) Step1->Step2 Step3 Step 3: Kinetic Readout Add DiFMUP substrate Measure Ex340/Em450 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Data Analysis Non-linear regression for IC50 determination Step4->Step5

Caption: Self-validating high-throughput workflow for biochemical evaluation of spirocyclic isomers.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Because the oxidation state and position of the heteroatoms heavily influence metabolic clearance[2], an in vitro ADME assessment is critical.

Self-Validation Criteria:

  • Positive Controls: Verapamil (high clearance, T1/2​ < 15 min) and Warfarin (low clearance, T1/2​ > 120 min) must fall within historical ranges.

  • Negative Control: A minus-NADPH control must be included to rule out non-CYP450 mediated degradation or chemical instability.

Step-by-Step Workflow:

  • Preparation: Pre-warm HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the oxa-azaspiro[4.5]decane isomers (final concentration 1 µM). Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At discrete time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Target Signaling Pathway Analysis

To understand why optimizing the oxa-azaspiro[4.5]decane isomer is so critical, we must look at the downstream effects on the signaling pathway. In the context of oncology, SHP2 is a nonreceptor tyrosine phosphatase that acts as a critical node in the MAPK signaling cascade, controlling cell growth and oncogenic transformation[3].

By successfully utilizing the 2-oxa-7-azaspiro[4.5]decane isomer to achieve high permeability and potent allosteric inhibition, the compound effectively locks SHP2 in its auto-inhibited state. This prevents the activation of RAS, thereby shutting down the downstream ERK1/2 kinase cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active Conformation) RTK->SHP2 Phosphorylation RAS RAS GTPase SHP2->RAS Activation ERK ERK1/2 Cascade RAS->ERK Signaling Cascade Inhibitor Oxa-azaspiro[4.5]decane Allosteric Inhibitor Inhibitor->SHP2 Locks in auto-inhibited state

Caption: Disruption of the SHP2/MAPK signaling pathway via allosteric inhibition by oxa-azaspiro compounds.

References

  • Source: National Institutes of Health (NIH)
  • 9-Oxa-6-azaspiro[4.
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • 9-Oxa-2-thia-6-azaspiro[4.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Methyl-6-oxa-9-azaspiro[4.5]decane

As a Senior Application Scientist, I recognize that the integration of novel spirocyclic building blocks into medicinal chemistry workflows requires a rigorous, mechanics-based approach to laboratory safety. 7-Methyl-6-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integration of novel spirocyclic building blocks into medicinal chemistry workflows requires a rigorous, mechanics-based approach to laboratory safety. 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4) is highly valued for imparting three-dimensionality to drug candidates, thereby improving target specificity and metabolic stability ()[1].

However, the very structural features that make this oxa-azaspiro system desirable—namely, the nucleophilic secondary amine within a rigid spirocyclic framework—also dictate its chemical reactivity and hazard profile. To build a robust safety culture, laboratory personnel must understand the causality behind these hazards rather than merely memorizing safety data sheets.

Below is the comprehensive, step-by-step operational and personal protective equipment (PPE) guide for handling 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

Hazard Identification & Mechanistic Causality

According to global regulatory standards, 7-Methyl-6-oxa-9-azaspiro[4.5]decane carries the GHS05 (Corrosion) and GHS07 (Exclamation Mark) pictograms, accompanied by the signal word Danger (). The hazards are fundamentally driven by the basicity of the secondary amine. When this compound contacts physiological moisture (such as the tear film in the eyes or sweat on the skin), it rapidly undergoes localized exothermic protonation, generating hydroxide ions that cause tissue damage.

Table 1: GHS Hazard Profile & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic CausalityRequired Operational Mitigation
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.Restrict handling to designated lab zones; prohibit food/drink.
H315 Causes skin irritationAmine basicity strips the acidic mantle of the skin, causing localized inflammation.Use heavy-duty nitrile gloves and a chemical-resistant lab coat.
H318 Causes serious eye damageRapid liquefactive necrosis of corneal tissue due to localized hydroxide generation.Polycarbonate splash goggles and a full face shield.
H335 May cause respiratory irritationInhalation of basic vapors/dust inflames mucosal membranes in the respiratory tract.Mandatory handling within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding material compatibility. Thin latex or vinyl gloves are insufficient because lipophilic amines can rapidly permeate these barriers.

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Rationale
Ocular Polycarbonate Splash Goggles + Face ShieldPrevents irreversible corneal damage (H318) from basic splashes. Standard safety glasses lack the required orbital seal.
Dermal (Hands) Heavy-Duty Nitrile or Neoprene (≥ 8 mil)Lipophilic amines degrade latex. Double-gloving is highly recommended during the initial dispensing phase.
Dermal (Body) Chemical-Resistant Lab Coat (Elastic Cuffs)Prevents the capillary action of liquid spills up the forearms.
Respiratory Fume Hood (80-120 fpm) or NIOSH P100Captures basic aerosols and vapors that cause severe respiratory tract inflammation (H335).

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system to ensure absolute safety and chemical integrity. Follow this step-by-step methodology when handling 7-Methyl-6-oxa-9-azaspiro[4.5]decane:

Step 1: Environmental Control & Pre-Operation

  • Action: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Causality: This continuous negative pressure prevents the outward migration of volatile amine vapors, directly mitigating H335 risks.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static weigh boat and a grounded micro-spatula. If the compound presents as a viscous free base, use a positive displacement pipette.

  • Causality: Static discharge can aerosolize fine powders, dramatically increasing the risk of inhalation or ocular deposition. Positive displacement pipettes account for the viscosity and vapor pressure of liquid amines, ensuring stoichiometric accuracy.

Step 3: Reaction Setup & Containment

  • Action: Transfer the compound into the reaction vessel and immediately purge the headspace with an inert gas (Nitrogen or Argon).

  • Causality: Amines rapidly absorb atmospheric carbon dioxide to form insoluble carbamate salts. Inerting the vessel preserves sample integrity and prevents yield degradation.

Step 4: Decontamination & Self-Validation

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 5% citric acid solution, followed by a deionized water rinse.

  • Causality: The mild acid neutralizes the basic amine residue into a water-soluble, non-volatile citrate salt, eliminating the contact hazard.

  • Self-Validation Check: Press a moistened pH indicator strip against the cleaned fume hood surface. A pH of ~7 confirms the complete neutralization and removal of the basic amine residue. If the pH is >8, repeat the citric acid wash.

Exposure Control and Handling Workflow Diagram

G Start Initiate Handling Protocol PPE Don Required PPE (GHS05/GHS07 Compliant) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Dispense Weigh/Dispense Compound (CAS: 1018608-06-4) Hood->Dispense Spill Spill Detected? Dispense->Spill Contain Execute Spill Response (Absorb & Neutralize) Spill->Contain Yes Process Execute Chemical Reaction (Closed System) Spill->Process No Waste Segregate Waste (Non-Halogenated Organics) Contain->Waste Process->Waste Decon Decontaminate Workspace (Citric Acid Wash) Waste->Decon End Doff PPE & Wash Hands Decon->End

Figure 1: Standard operating procedure for handling 7-Methyl-6-oxa-9-azaspiro[4.5]decane.

Spill Response & Waste Disposal Plan

In the event of an uncontrolled release, immediate and chemically sound intervention is required:

  • Immediate Action: Evacuate the immediate vicinity to allow aerosols to settle. Don a full-face respirator with P100/Organic Vapor cartridges if the spill is outside the fume hood.

  • Containment & Neutralization: Surround the spill with an inert, acidic absorbent (e.g., a sodium bisulfate-based commercial amine spill kit). Do not use sawdust or standard organic absorbents , as they do not neutralize the basicity and can pose a secondary flammability risk.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a high-density polyethylene (HDPE) waste container.

  • Waste Disposal: Label the container as "Hazardous Basic Organic Waste." Critical: Never store amine waste in containers with copper, brass, or zinc fittings. Amines form highly soluble coordination complexes with these transition metals, which will rapidly corrode the container and cause a secondary breach.

References

  • Chemikart , "7-Methyl-6-oxa-9-azaspiro[4.5]decane | ChemScene Safety Information", [Link]

  • ChemRadar , "7-Methyl-6-oxa-9-azaspiro[4.5]decane CAS#1018608-06-4 | CAS Substance Database", [Link]

Sources

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